GW284543 hydrochloride
Descripción
The exact mass of the compound 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine hydrochloride is 408.1240702 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3.ClH/c1-26-22-14-19-20(11-12-24-21(19)15-23(22)27-2)25-16-7-6-10-18(13-16)28-17-8-4-3-5-9-17;/h3-15H,1-2H3,(H,24,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBMXFSNRBUGQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)NC3=CC(=CC=C3)OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Erroneous Target Correction and In-Depth Technical Guide to the Mechanism of Action of GW284543 Hydrochloride, a Selective MEK5 Inhibitor
Initial Query Analysis and Correction: Initial research indicates a discrepancy in the user-provided topic. GW284543 hydrochloride is not an inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). Instead, scientific literature and chemical databases consistently identify GW284543 as a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2][3] This guide will, therefore, focus on the correct mechanism of action of GW284543 as a MEK5 inhibitor. A brief overview of VAP-1/SSAO inhibitors will be provided separately for informational purposes, given the initial interest in this target.
An In-Depth Technical Guide on the Core Mechanism of Action of this compound
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective inhibitor of MEK5. This document is intended for researchers, scientists, and drug development professionals.
Introduction to the MEK5/ERK5 Signaling Pathway
The Mitogen-activated protein kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MEK5/ERK5 pathway is a distinct MAPK cascade. Extracellular stimuli such as growth factors and stress signals activate upstream kinases (MEKK2/3), which in turn phosphorylate and activate MEK5.[4] Activated MEK5, a dual-specificity kinase, then phosphorylates and activates Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1).[4] Activated ERK5 translocates to the nucleus, where it phosphorylates various transcription factors, thereby regulating gene expression.
This compound: A Selective MEK5 Inhibitor
This compound (also known as UNC10225170) is a small molecule inhibitor that demonstrates selectivity for MEK5.[1][2] By inhibiting MEK5, GW284543 prevents the phosphorylation and subsequent activation of ERK5. This blockade of the MEK5/ERK5 signaling cascade leads to downstream effects on cellular function, including the reduction of endogenous MYC protein levels.[1][2]
Quantitative Data
| Compound | Target | IC50 (nM) | Notes |
| GW284543 (UNC10225170) | MEK5 | N/A | Reduces pERK5 and endogenous MYC protein at 10 and 20 µM concentrations in MIA PaCa-2 cells.[1][3] |
| BIX 02189 | MEK5 | 1.5 | Also inhibits ERK5 catalytic activity with an IC50 of 59 nM. |
| BIX 02188 | MEK5 | 4.3 | Also inhibits ERK5 catalytic activity with an IC50 of 810 nM. |
Signaling Pathway and Mechanism of Action of GW284543
GW284543 acts by binding to MEK5 and inhibiting its kinase activity. This prevents the phosphorylation of ERK5 at its TEY (Threonine-Glutamic acid-Tyrosine) motif, which is essential for its activation. The inhibition of this pathway has been shown to lead to a reduction in the levels of phosphorylated ERK5 (pERK5) and a decrease in the expression of the proto-oncogene MYC.[1][3]
References
GW284543 Hydrochloride: A Technical Guide to a Selective MEK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW284543 hydrochloride is a small molecule compound identified as a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5). As a crucial component of the MEK5/ERK5 signaling pathway, MEK5 plays a significant role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in several diseases, most notably in cancer, making MEK5 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data on its inhibitory effects, and detailed protocols for its investigation in a research setting.
Introduction to the MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 pathway is a distinct cascade within the mitogen-activated protein kinase (MAPK) signaling network. Activation of this pathway is initiated by various extracellular stimuli, such as growth factors and cellular stress. These signals are transduced through upstream kinases, primarily MEK kinase 2 (MEKK2) and MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates and activates Extracellular signal-regulated kinase 5 (ERK5). Unlike other MAPKs, ERK5 possesses a unique C-terminal domain that contributes to its distinct regulatory functions. Upon activation, ERK5 translocates to the nucleus and phosphorylates a variety of transcription factors, including members of the myocyte enhancer factor-2 (MEF2) family and c-Myc, thereby modulating the expression of genes involved in cell cycle progression and survival.
This compound: Mechanism of Action and In Vitro Activity
This compound acts as a selective inhibitor of MEK5. By binding to MEK5, it prevents the phosphorylation and subsequent activation of its downstream target, ERK5. This leads to a reduction in phosphorylated ERK5 (pERK5) levels and a decrease in the activity of downstream signaling components, such as the transcription factor MYC.[1]
Quantitative Data
| Compound | Target | IC50 | Notes |
| This compound | MEK5 | Not Available | Reduces pERK5 and endogenous MYC protein. [1] |
| BIX02189 | MEK5 | 1.5 nM | Also inhibits ERK5 catalytic activity with an IC50 of 59 nM. Does not inhibit MEK1, MEK2, ERK2, and JNK2. |
| BIX02188 | MEK5 | 4.3 nM | Also inhibits ERK5 catalytic activity with an IC50 of 810 nM. Does not inhibit MEK1, MEK2, ERK2, and JNK2. |
This table summarizes available data for MEK5 inhibitors. The absence of an IC50 value for this compound is a notable gap in currently accessible literature.
Experimental Protocols
In Vitro MEK5 Kinase Inhibition Assay (Representative Protocol)
This protocol provides a framework for determining the in vitro inhibitory activity of this compound against MEK5 using a luminescence-based assay that measures ADP production.
Objective: To determine the IC50 value of this compound for MEK5.
Materials:
-
Recombinant human MEK5 enzyme
-
Inactive ERK5 substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the MEK5 enzyme diluted in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a solution containing the inactive ERK5 substrate and ATP in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for MEK5.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle-treated control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of ERK5 Phosphorylation in Cells
This protocol describes how to assess the cellular activity of this compound by measuring the levels of phosphorylated ERK5 in treated cells.
Objective: To determine the effect of this compound on ERK5 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Stimulant (e.g., EGF, serum) if required to induce ERK5 phosphorylation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for 16-24 hours to reduce basal pERK5 levels.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO for the desired time (e.g., 6 hours).
-
If applicable, stimulate cells with a growth factor (e.g., EGF) for 15-30 minutes before lysis to induce ERK5 phosphorylation.
-
-
Cell Lysis:
-
Place culture plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK5 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK5 antibody to normalize for protein loading.
-
Quantify band intensities to determine the ratio of pERK5 to total ERK5.
-
Conclusion
This compound is a valuable research tool for investigating the role of the MEK5/ERK5 signaling pathway. Its selectivity for MEK5 allows for the targeted inhibition of this pathway, enabling the elucidation of its downstream effects on cellular processes. While quantitative inhibitory data remains to be fully characterized in publicly accessible literature, the provided protocols offer a robust framework for researchers to assess its activity both in vitro and in cellular models. Further studies are warranted to fully delineate the therapeutic potential of targeting MEK5 with inhibitors like this compound.
References
GW284543 Hydrochloride: A Technical Guide to its Effect on pERK5 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW284543 hydrochloride is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. This pathway is implicated in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is associated with several diseases, notably cancer. This technical guide provides an in-depth analysis of the effect of this compound on the phosphorylation of its direct downstream target, Extracellular Signal-Regulated Kinase 5 (ERK5). The document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows to support researchers in their investigation of this compound.
Introduction
The MEK5/ERK5 signaling cascade is a critical intracellular pathway that transduces extracellular signals to the nucleus, thereby regulating gene expression and cellular responses. Unlike the more extensively studied MEK1/2-ERK1/2 pathway, the MEK5/ERK5 pathway has distinct upstream activators and downstream substrates, highlighting its unique biological roles. MEK5 is the specific upstream kinase that phosphorylates and activates ERK5. The activated, phosphorylated form of ERK5 is denoted as pERK5.
This compound has been identified as a selective inhibitor of MEK5.[1][2][3][4] By targeting MEK5, this compound effectively blocks the phosphorylation of ERK5, leading to a reduction in pERK5 levels.[1][2][3][4] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological functions of the MEK5/ERK5 pathway and a potential therapeutic agent for diseases driven by aberrant signaling through this cascade.
Mechanism of Action: Inhibition of the MEK5/ERK5 Signaling Pathway
This compound exerts its effect by directly inhibiting the kinase activity of MEK5. This prevents the transfer of a phosphate (B84403) group from ATP to the activation loop of ERK5, a necessary step for its activation. The reduction in MEK5 activity leads to a subsequent decrease in the levels of phosphorylated ERK5 (pERK5).
Quantitative Data on pERK5 Inhibition
| Cell Line | Compound Concentration | Treatment Time | Effect on pERK5 Levels | Reference |
| MIA PaCa-2 | 10 µM | 6 hours | Reduction in pERK5 | [1][5] |
| MIA PaCa-2 | 20 µM | 6 hours | Further reduction in pERK5 | [1][5] |
Experimental Protocols
The following section outlines a general protocol for assessing the effect of this compound on pERK5 levels in a cell-based assay using Western blotting. This protocol is a composite based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells of interest (e.g., MIA PaCa-2) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of pERK5, serum-starve the cells for 12-24 hours prior to treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Remove the culture medium and replace it with the medium containing the various concentrations of this compound or vehicle control. Incubate the cells for the desired time period (e.g., 6 hours).
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each plate.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pERK5 (e.g., anti-phospho-ERK5 Thr218/Tyr220) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare a chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against total ERK5 and/or a loading control protein such as GAPDH or β-actin.
Summary and Conclusion
This compound is a valuable research tool for the selective inhibition of the MEK5/ERK5 signaling pathway. It effectively reduces the levels of phosphorylated ERK5 in a dose-dependent manner, thereby providing a means to investigate the functional consequences of this pathway's inhibition. While further studies are needed to fully characterize its inhibitory profile, including the determination of a precise IC50 value for pERK5 inhibition in various cellular contexts, the available data and established protocols provide a solid foundation for researchers to utilize this compound in their studies. This technical guide serves as a comprehensive resource for scientists and drug development professionals aiming to explore the therapeutic potential and biological roles of the MEK5/ERK5 signaling axis.
References
Unraveling the Science of a Selective MEK5 Inhibitor: A Technical Guide to GW284543 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GW284543 hydrochloride, also identified as UNC10225170, is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound. While the initial discovery and detailed preclinical development data remain largely proprietary, this document consolidates the available scientific literature to offer an in-depth resource for researchers in oncology and cell signaling. The primary focus of this guide is the compound's established role in modulating the MEK5-ERK5-MYC signaling axis, a critical pathway in cancer cell proliferation and survival.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The MEK5-ERK5 cascade is a distinct MAPK pathway that has garnered increasing interest as a therapeutic target in oncology. Unlike the more extensively studied MEK1/2-ERK1/2 pathway, the MEK5-ERK5 pathway has unique downstream effectors and physiological roles. This compound has emerged as a valuable chemical probe for elucidating the functions of this pathway and as a potential lead compound for the development of novel anticancer therapeutics.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of MEK5 kinase activity. By binding to MEK5, the compound prevents the phosphorylation and subsequent activation of its downstream substrate, Extracellular Signal-Regulated Kinase 5 (ERK5). This blockade of the MEK5-ERK5 signaling cascade leads to a reduction in the phosphorylation of ERK5 (pERK5) and ultimately affects the expression and stability of key downstream transcription factors, most notably c-MYC, a critical oncoprotein implicated in the growth and proliferation of numerous cancers.[1][2]
Signaling Pathway Diagram
In Vitro Studies
The primary characterization of this compound's activity has been conducted in cancer cell lines. A key study by Vaseva et al. (2018) demonstrated the compound's efficacy in a pancreatic cancer cell line.[1]
Quantitative Data
| Parameter | Cell Line | Concentration | Effect | Reference |
| pERK5 Reduction | MIA PaCa-2 | 10 µM and 20 µM | Dose-dependent reduction in phosphorylated ERK5 | [1] |
| MYC Protein Levels | MIA PaCa-2 | 10 µM and 20 µM | Decrease in endogenous MYC protein levels | [1] |
Experimental Protocols
Western Blot Analysis for pERK5 and MYC
-
Cell Culture: MIA PaCa-2 human pancreatic cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with this compound at final concentrations of 10 µM and 20 µM, or with a vehicle control (DMSO), for 6 hours.
-
Lysis: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for pERK5, total ERK5, c-MYC, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
In Vivo Studies
While detailed in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively published in peer-reviewed literature, its commercial availability is accompanied by suggested formulations for in vivo use, indicating that such studies may have been conducted.
Recommended In Vivo Formulation
For in vivo administration, a common starting point for formulating this compound is as follows:
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation is provided as a general guideline and may require optimization depending on the specific animal model and route of administration.
Discovery and Synthesis
The "GW" prefix in GW284543 suggests an origin from GlaxoSmithKline. However, a specific patent or publication detailing the initial discovery, synthesis, and structure-activity relationship (SAR) studies for this compound is not publicly available at the time of this guide's compilation. The synthesis of related aminopyrimidine-based kinase inhibitors often involves multi-step processes, including the construction of the core heterocyclic scaffold followed by the introduction of various substituents to optimize potency and selectivity.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the biological roles of the MEK5-ERK5 signaling pathway. Its selectivity makes it superior to earlier, less specific inhibitors for delineating the specific functions of this cascade. The demonstrated in vitro activity against pancreatic cancer cells highlights the potential of targeting the MEK5-ERK5-MYC axis in oncology.
Future research efforts should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound in various preclinical models.
-
Conducting comprehensive in vivo efficacy studies in a broader range of cancer models to identify patient populations that may benefit from MEK5 inhibition.
-
Investigating the potential for combination therapies, where this compound could be used to overcome resistance to other targeted agents.
-
The public disclosure of the synthesis and initial development data would significantly benefit the scientific community and accelerate research in this area.
This technical guide serves as a foundational resource for researchers working with or interested in this compound. As more data becomes available, our understanding of this selective MEK5 inhibitor and its therapeutic potential will undoubtedly continue to evolve.
References
GW284543 Hydrochloride: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 hydrochloride is a selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), a key component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. GW284543 exerts its effects by reducing the phosphorylation of ERK5 (Extracellular signal-regulated kinase 5) and decreasing the levels of the endogenous MYC protein, a critical regulator of cell proliferation and survival. This technical guide provides a comprehensive overview of the available data and methodologies for utilizing this compound in cancer cell line studies.
Mechanism of Action: The MEK5/ERK5 Signaling Pathway
The MEK5/ERK5 signaling cascade is a crucial pathway involved in cell survival, proliferation, and differentiation. In many cancer types, this pathway is aberrantly activated, contributing to tumor growth and resistance to therapy. This compound specifically targets and inhibits MEK5, thereby preventing the downstream activation of ERK5 and the subsequent expression of oncogenic proteins like MYC.
Caption: Inhibition of the MEK5/ERK5 signaling pathway by GW284543.
Quantitative Data
Currently, there is a limited amount of publicly available, structured quantitative data on the efficacy of this compound across a wide range of cancer cell lines. The following table summarizes the known effects based on available information. Further research is required to establish a comprehensive IC50 profile for this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MIA PaCa-2 | Pancreatic Cancer | pERK5 Reduction | Dose-dependent | [1] |
| MIA PaCa-2 | Pancreatic Cancer | MYC Protein Reduction | Dose-dependent | [1] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on standard laboratory procedures for similar compounds, the following methodologies can be adapted.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of GW284543 on cancer cell viability.
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps to quantify apoptosis induced by GW284543 using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This protocol is for detecting the levels of pERK5 and MYC protein in cancer cells treated with GW284543.
Caption: General workflow for Western blot analysis.
Methodology:
-
Cell Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pERK5, total ERK5, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound presents a promising tool for investigating the role of the MEK5/ERK5 pathway in cancer. While detailed, publicly available data on its effects across a broad range of cancer cell lines is currently limited, the provided protocols offer a foundation for researchers to conduct their own investigations. Further studies are warranted to fully elucidate the therapeutic potential of GW284543 and to establish a comprehensive profile of its activity in various cancer contexts.
References
Preliminary Studies of GW284543 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 hydrochloride is a selective inhibitor of MAP Kinase Kinase 5 (MEK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. The MEK5-ERK5 signaling cascade has been implicated in various cellular processes, including cell proliferation, survival, and differentiation. Dysregulation of this pathway is associated with the progression of several cancers, making MEK5 an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of preliminary studies involving this compound, focusing on its mechanism of action, experimental protocols, and effects on cancer cell biology, particularly in pancreatic ductal adenocarcinoma (PDAC).
Core Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the kinase activity of MEK5. This prevents the phosphorylation and subsequent activation of its downstream target, Extracellular signal-Regulated Kinase 5 (ERK5). The inhibition of the MEK5-ERK5 axis leads to a reduction in the phosphorylation of ERK5 (pERK5) and a subsequent decrease in the stability and protein levels of the oncogenic transcription factor MYC.[1] This targeted inhibition disrupts a critical signaling pathway that promotes cancer cell growth and survival.
In Vitro Studies in Pancreatic Cancer
Preliminary investigations have utilized the human pancreatic cancer cell line MIA PaCa-2 to elucidate the effects of GW284543. These studies have been instrumental in demonstrating the compound's ability to modulate the MEK5-ERK5-MYC signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro experiments using this compound in MIA PaCa-2 cells.
| Cell Line | Treatment | Duration | Effect | Reference |
| MIA PaCa-2 | GW284543 (10 µM and 20 µM) | 6 hours | Dose-dependent reduction in pERK5 and endogenous MYC protein levels. | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these preliminary findings.
Cell Culture and Treatment
-
Cell Line: MIA PaCa-2 human pancreatic ductal adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For experimental assays, MIA PaCa-2 cells were treated with this compound at concentrations of 10 µM and 20 µM for 6 hours. A vehicle control (e.g., DMSO) is run in parallel.
Western Blot Analysis
Western blotting is a key technique to assess the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against pERK5, total ERK5, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Following primary antibody incubation, the membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. Densitometry analysis is performed to quantify the protein band intensities.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the effects of GW284543.
References
GW284543 Hydrochloride: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW284543 hydrochloride is a small molecule inhibitor reported to be a selective antagonist of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling cascade. This pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and survival, and its dysregulation has been linked to several disease states, most notably in oncology. This technical guide provides a comprehensive overview of the target specificity of this compound, synthesizing available data on its mechanism of action and providing detailed experimental protocols for its characterization. Due to the limited availability of public data, this document focuses on the established qualitative effects and the methodologies to quantitatively assess its target engagement and selectivity.
Introduction
The Mitogen-activated protein kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli. The MEK5/ERK5 pathway is a distinct MAPK cascade that operates in parallel to the more extensively studied MEK1/2-ERK1/2 pathway. MEK5 is the direct upstream activator of ERK5 (also known as Big MAP kinase 1 or BMK1). Upon activation by upstream kinases such as MEKK2 and MEKK3, MEK5 phosphorylates and activates ERK5. Activated ERK5, in turn, phosphorylates a range of downstream substrates, including transcription factors, leading to changes in gene expression that govern critical cellular functions.
Given the role of the MEK5/ERK5 pathway in pathological processes, including cancer cell proliferation and survival, there is significant interest in the development of selective inhibitors. This compound has emerged as a tool compound for investigating the biological functions of this pathway. Understanding its target specificity is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.
Mechanism of Action
This compound is described as a selective inhibitor of MEK5.[1][2][3][4] Its primary mechanism of action is believed to be the inhibition of the kinase activity of MEK5, thereby preventing the phosphorylation and subsequent activation of its downstream target, ERK5. This leads to a reduction in the phosphorylation of ERK5 (pERK5) and a decrease in the activity of the entire signaling cascade.[1][3] The downstream consequence of this inhibition is a reduction in the expression of proteins regulated by this pathway, such as the proto-oncogene MYC.[1]
Quantitative Data on Target Specificity
A comprehensive search of publicly available scientific literature and technical datasheets did not yield specific quantitative data regarding the in vitro inhibitory activity (e.g., IC50 or Ki values) of this compound against MEK5 or a broad panel of other protein kinases. While the compound is marketed as a "selective MEK5 inhibitor," detailed selectivity profiling data to substantiate this claim is not readily accessible.
To provide a framework for researchers, the following table structure is recommended for summarizing such data once obtained through experimental investigation.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Conditions (e.g., ATP concentration) | Reference |
| MEK5 | Data not available | Data not available | ||
| MEK1 | Data not available | Data not available | ||
| MEK2 | Data not available | Data not available | ||
| MEKK2 | Data not available | Data not available | ||
| MEKK3 | Data not available | Data not available | ||
| ERK5 | Data not available | Data not available | ||
| Other Kinases... | Data not available | Data not available |
Researchers are encouraged to perform in-house kinase profiling assays to populate this table and confirm the selectivity of this compound for their specific experimental systems.
Experimental Protocols
To rigorously assess the target specificity of this compound, the following detailed experimental protocols are provided as a guide for researchers.
In Vitro Kinase Assay for MEK5 Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MEK5 in a cell-free system.
Materials:
-
Recombinant active MEK5 enzyme
-
Recombinant inactive ERK5 (substrate)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the recombinant active MEK5 enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of recombinant inactive ERK5 and ATP (containing a tracer amount of [γ-³²P]ATP if using radiometric detection). The final ATP concentration should be close to the Km value for MEK5 if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay or the appropriate reagent for non-radiometric assays).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radiometric assays like ADP-Glo™, follow the manufacturer's protocol to measure the generated ADP signal.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Assay: Western Blot for Phospho-ERK5
This protocol details the procedure to assess the effect of this compound on the phosphorylation of ERK5 in a cellular context.
Materials:
-
Cell line of interest (e.g., MIA PaCa-2 cells, known to have an active MEK5/ERK5 pathway)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the bands using an imaging system.
-
To confirm equal protein loading and to normalize the phospho-ERK5 signal, the membrane can be stripped and re-probed for total ERK5 and a loading control antibody.
-
Quantify the band intensities using image analysis software.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical MEK5/ERK5 signaling pathway and the putative point of inhibition by this compound.
Caption: The MEK5-ERK5 signaling cascade and the inhibitory action of GW284543.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the cellular activity of this compound.
Caption: Workflow for assessing pERK5 inhibition by Western Blot.
Conclusion
This compound serves as a valuable chemical probe for elucidating the roles of the MEK5/ERK5 signaling pathway. While it is reported to be a selective MEK5 inhibitor, a critical gap exists in the public domain regarding comprehensive quantitative data on its kinase selectivity profile. The experimental protocols provided in this guide offer a robust framework for researchers to independently characterize the potency and selectivity of this compound in their systems of interest. Such characterization is essential for the rigorous interpretation of experimental findings and for advancing our understanding of MEK5/ERK5 signaling in health and disease.
References
GW284543 Hydrochloride: A Technical Guide for Researchers
For research use only. Not for use in humans.
Abstract
GW284543 hydrochloride is a potent and selective inhibitor of MEK5, a key kinase in the mitogen-activated protein kinase (MAPK) signaling cascade. This document provides an in-depth technical overview of the chemical properties, mechanism of action, and experimental applications of this compound. It is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and related fields.
Chemical Properties
This compound is a synthetic, small-molecule compound with the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁ClN₂O₃ | [1] |
| Molecular Weight | 408.87 g/mol | [1] |
| CAS Number | 179246-08-3 | [2] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% | [3] |
Solubility
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥24.16 mM (9 mg/mL) | Moisture-absorbing DMSO may reduce solubility. Use fresh DMSO. | [4] |
| 4.09 mg/mL (10 mM) | Sonication is recommended. | [1] | |
| Water | Insoluble | [4] | |
| Ethanol | Insoluble | [4] |
For in vivo studies, various formulations have been described to achieve a clear solution, including combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil.[5]
Storage and Stability
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of MAP Kinase Kinase 5 (MEK5).[1] MEK5 is the direct upstream activator of Extracellular Signal-regulated Kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1).[6] The MEK5/ERK5 signaling pathway is distinct from the more extensively studied MEK1/2-ERK1/2 cascade and is involved in various cellular processes, including proliferation, survival, and differentiation.[6]
The MEK5-ERK5 Signaling Cascade
The activation of the MEK5-ERK5 pathway is initiated by various upstream stimuli, including growth factors, cytokines, and cellular stress.[6] These signals lead to the activation of MAP Kinase Kinase Kinases (MEKKs), primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5.[6] Activated MEK5 then phosphorylates ERK5 on specific threonine and tyrosine residues (Thr218 and Tyr220), leading to its activation.[6]
Once activated, ERK5 can translocate to the nucleus and phosphorylate a variety of downstream targets, including transcription factors such as c-Myc, MEF2 (Myocyte Enhancer Factor 2), Sap1, and c-Fos.[6] This phosphorylation modulates the activity of these transcription factors, thereby regulating gene expression and influencing cellular responses.
By selectively inhibiting MEK5, this compound prevents the phosphorylation and activation of ERK5, thereby blocking downstream signaling events. This leads to a reduction in the phosphorylation of ERK5 (pERK5) and a decrease in the levels of endogenous MYC protein.[2][5]
Experimental Protocols
Western Blot Analysis of MEK5 Pathway Inhibition
The following is a general protocol for assessing the effect of this compound on the MEK5 signaling pathway, based on methodologies used in relevant studies.
3.1.1. Cell Culture and Treatment
-
Culture cells of interest (e.g., MIA PaCa-2 pancreatic cancer cells) in appropriate media and conditions.
-
Treat cells with varying concentrations of this compound (e.g., 10 and 20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).[5]
3.1.2. Protein Extraction
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., PRO-PREP Protein Extraction Solution) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., Bio-Rad Protein Assay).
3.1.3. SDS-PAGE and Electrotransfer
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3.1.4. Immunoblotting
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C. Recommended primary antibodies include those against:
-
Phospho-ERK5
-
Total ERK5
-
c-Myc
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
3.1.5. Detection
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an appropriate imaging system.
Quantitative Data
While a specific IC₅₀ value for this compound against MEK5 is not consistently reported across publicly available sources, its effective concentration in cell-based assays has been demonstrated.
| Assay Type | Cell Line | Concentration | Effect | Reference |
| In Vitro Kinase Assay | - | - | Selective inhibition of MEK5 | [7][8] |
| Cell-based Assay | MIA PaCa-2 | 10 and 20 µM | Dose-dependent reduction in pERK5 and endogenous MYC protein | [5] |
Applications in Research
This compound is a valuable tool for investigating the biological roles of the MEK5-ERK5 signaling pathway in various contexts, including:
-
Cancer Biology: Studying the involvement of MEK5/ERK5 in tumor cell proliferation, survival, and drug resistance.
-
Immunology: Elucidating the role of MEK5/ERK5 in immune cell development and function.
-
Neurobiology: Investigating the contribution of MEK5/ERK5 to neuronal survival and differentiation.
-
Cardiovascular Research: Exploring the involvement of MEK5/ERK5 in cardiac hypertrophy and angiogenesis.
Ordering Information
This compound is available from various commercial suppliers. Please refer to their respective catalogs for product specifications and pricing.
Disclaimer: This document is for informational purposes only and does not constitute an endorsement of any particular product or supplier. Researchers should independently verify the quality and suitability of any chemical compound for their specific application.
References
- 1. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Methodological & Application
Application Notes and Protocols for GW284543 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 hydrochloride is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2] As a key component of the MAPK signaling cascade, MEK5 specifically phosphorylates and activates Extracellular Signal-Regulated Kinase 5 (ERK5). The MEK5/ERK5 signaling pathway is implicated in various cellular processes, including proliferation, survival, and differentiation. Dysregulation of this pathway has been linked to the progression of certain cancers. This compound serves as a valuable research tool for investigating the physiological and pathological roles of the MEK5/ERK5 pathway and for exploring its therapeutic potential as a drug target.
This document provides detailed protocols for the in vitro and in vivo application of this compound, focusing on its use in cancer cell line models.
Mechanism of Action
This compound selectively inhibits the kinase activity of MEK5, preventing the phosphorylation and subsequent activation of its downstream target, ERK5.[1] This blockade leads to a reduction in the activity of the ERK5 signaling pathway, which can, in turn, affect the expression of downstream effector proteins, such as the MYC proto-oncogene, a key regulator of cell proliferation.[1]
Data Presentation
In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table is a template for presenting IC50 values for this compound across various cancer cell lines.
Disclaimer: The following data are hypothetical and for illustrative purposes only. Specific IC50 values for this compound were not available in the public domain at the time of this writing and must be determined empirically.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 72 | [To be determined] |
| PANC-1 | Pancreatic | 72 | [To be determined] |
| BxPC-3 | Pancreatic | 72 | [To be determined] |
| A549 | Lung | 72 | [To be determined] |
| HCT116 | Colon | 72 | [To be determined] |
Experimental Protocols
In Vitro Inhibition of MEK5 Signaling: Western Blot Analysis
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of ERK5 and the expression of MYC in a cancer cell line, such as the pancreatic cancer cell line MIA PaCa-2.[1]
Materials:
-
This compound (stock solution in DMSO)
-
MIA PaCa-2 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5, anti-ERK5, anti-MYC, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing this compound at desired concentrations (e.g., 10 µM and 20 µM) or vehicle control (DMSO). Incubate for a specified time (e.g., 6 hours).[1]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 8c.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of pERK5 and MYC to the total ERK5 and the loading control (e.g., β-actin), respectively.
Cell Viability Assessment: MTT Assay
This protocol provides a method to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in PI staining solution containing RNase A. d. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol provides a general framework for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or medium), potentially mixed with Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the dosing solution of this compound in the chosen vehicle. Administer the compound to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule and dose. The control group should receive the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). Monitor the body weight and overall health of the mice.
-
Study Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Conclusion
This compound is a selective MEK5 inhibitor that serves as a critical tool for elucidating the roles of the MEK5/ERK5 signaling pathway. The protocols provided herein offer a comprehensive guide for researchers to investigate the effects of this compound in cancer biology, from target modulation and cellular responses in vitro to antitumor efficacy in vivo. It is recommended that researchers optimize these protocols, particularly compound concentrations and treatment durations, for their specific cell lines or animal models.
References
Application Notes and Protocols for Preparing GW284543 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 hydrochloride is a potent and selective inhibitor of mitogen-activated protein kinase kinase 5 (MEK5).[1][2] As a key component of the MAPK signaling cascade, MEK5 specifically phosphorylates and activates ERK5. The MEK5-ERK5 signaling pathway is implicated in various cellular processes, including proliferation, differentiation, and survival. Inhibition of this pathway by GW28453 hydrochloride leads to a reduction in the phosphorylation of ERK5 and a subsequent decrease in downstream targets such as the MYC protein.[2][3][4] Accurate preparation of a stable stock solution is the first critical step for reliable and reproducible results in in-vitro and in-vivo experiments investigating its biological effects. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO).
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented below. Adherence to the recommended storage conditions is crucial for maintaining the compound's integrity over time.
| Property | Value |
| Molecular Formula | C₂₃H₂₁ClN₂O₃ |
| Molecular Weight | 408.87 g/mol [1] |
| CAS Number | 179246-08-3 |
| Solubility in DMSO | ≥ 4.09 mg/mL (10 mM).[1] Higher concentrations (e.g., up to 125 mg/mL) may be achievable with sonication, but require the use of new, anhydrous DMSO.[3] |
| Storage (Powder) | -20°C for up to 3 years.[1][5] |
| Storage (DMSO Stock) | -80°C for up to 1 year. [1][3] Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[5][6][7] |
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL, sterile, low-retention)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Procedure
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of the compound.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 408.87 g/mol x 1000 mg/g = 4.09 mg
-
-
Weighing: Carefully weigh out the calculated amount (e.g., 4.09 mg) of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve with vortexing, place the tube in a water bath sonicator for 5-10 minutes.[1] Visually inspect the solution to ensure no solid particulates remain. The solution should be clear.
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, clearly labeled microcentrifuge tubes.[8]
-
Storage: Store the aliquots in a freezer at -80°C for long-term stability.[1][3]
Diagrams and Workflows
Signaling Pathway of this compound
The following diagram illustrates the inhibitory action of GW284543 on the MEK5/ERK5 signaling pathway.
Caption: Inhibition of the MEK5/ERK5 signaling cascade by this compound.
Experimental Workflow for Stock Solution Preparation
This workflow provides a visual guide to the protocol outlined in section 3.0.
Caption: Workflow for preparing this compound DMSO stock solution.
Safety and Handling Precautions
-
This compound is intended for research use only.
-
Always handle the compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMSO is a powerful solvent and can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
-
For in-vitro cell culture experiments, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[5][6] A solvent control (medium with the same final concentration of DMSO) should always be included in experiments.
References
- 1. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. dbaitalia.it [dbaitalia.it]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Determining the Optimal Concentration of GW284543 Hydrochloride for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal concentration of GW284543 hydrochloride, a selective MEK5 inhibitor, for use in Western blot analysis. This document outlines the relevant signaling pathway, a detailed experimental protocol for assessing target engagement by monitoring the phosphorylation of ERK5 (pERK5), and a summary of effective concentrations based on available data. The provided protocols and diagrams are intended to serve as a valuable resource for researchers investigating the MEK5-ERK5 signaling cascade.
Introduction
This compound is a potent and selective inhibitor of MEK5, a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] The MEK5-ERK5 pathway is involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in several diseases, including cancer. Western blotting is a fundamental technique used to assess the efficacy of inhibitors like this compound by measuring the phosphorylation status of downstream targets. The primary downstream target of MEK5 is ERK5, and therefore, the inhibition of MEK5 activity is commonly assessed by a decrease in the phosphorylation of ERK5 at Threonine 218 and Tyrosine 220. This document provides a detailed protocol for utilizing this compound in Western blot experiments to observe this inhibitory effect.
Data Presentation
Based on available experimental data, the following concentrations of this compound have been shown to be effective in reducing the phosphorylation of ERK5 in Western blot analysis.
| Cell Line | Treatment Time | This compound Concentration | Observed Effect on pERK5 | Reference |
| MIA PaCa-2 | 6 hours | 10 µM | Reduction in phosphorylation | [1][2] |
| MIA PaCa-2 | 6 hours | 20 µM | Dose-dependent reduction in phosphorylation | [1][2] |
Signaling Pathway
This compound selectively inhibits MEK5, which in turn prevents the phosphorylation and activation of its downstream effector, ERK5. Activated ERK5 translocates to the nucleus and phosphorylates various transcription factors, including MYC, leading to changes in gene expression that promote cell proliferation and survival. Inhibition of MEK5 by this compound disrupts this cascade.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to assess the optimal concentration of this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate MIA PaCa-2 cells (or other cell lines of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a range including 0 µM (vehicle control), 5 µM, 10 µM, 15 µM, and 20 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment time (e.g., 6 hours).
-
II. Protein Lysate Preparation
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
III. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel (e.g., 4-12% Bis-Tris gel).
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-pERK5 and rabbit anti-total ERK5) in the blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the pERK5 signal to the total ERK5 signal to determine the relative phosphorylation level.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the effects of this compound on the MEK5-ERK5 signaling pathway. Based on existing data, concentrations between 10 µM and 20 µM are effective at inhibiting ERK5 phosphorylation in MIA PaCa-2 cells. Researchers are encouraged to perform a dose-response experiment using the detailed protocol to determine the precise optimal concentration for their specific cell line and experimental conditions.
References
Application Notes and Protocols for GW284543 Hydrochloride Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 hydrochloride is a potent and selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5), a key component of the MAP kinase signaling pathway. By targeting MEK5, this compound effectively reduces the phosphorylation of its downstream substrate, ERK5 (Extracellular signal-regulated kinase 5), and subsequently decreases the levels of endogenous MYC protein.[1][2][3][4] This inhibitory action makes this compound a valuable tool for investigating the roles of the MEK5/ERK5 signaling cascade in various cellular processes, including proliferation, differentiation, survival, and apoptosis.[5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture, guidance on determining optimal treatment durations, and a summary of its known effects on specific cell lines.
Data Presentation
The following table summarizes the available quantitative data for this compound treatment in a specific cancer cell line. It is important to note that optimal concentrations and treatment durations should be empirically determined for each cell line and experimental context.
| Cell Line | Cancer Type | Concentration(s) | Treatment Duration | Observed Effects | Reference(s) |
| MIA PaCa-2 | Pancreatic Cancer | 10 µM, 20 µM | 6 hours | Reduced phosphorylation of ERK5, decreased endogenous MYC protein. | [1] |
Signaling Pathway
The MEK5/ERK5 signaling pathway is a crucial regulator of cellular functions. It is typically activated by upstream stimuli such as growth factors, cytokines, and cellular stress.[5][7][8] These signals lead to the activation of MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates ERK5. Phosphorylated ERK5 translocates to the nucleus and regulates the activity of various transcription factors, including c-Myc and members of the MEF2 family, to control gene expression related to cell proliferation, survival, and differentiation.[5][6][9] this compound acts as a selective inhibitor of MEK5, thereby blocking this entire downstream cascade.
Figure 1: MEK5/ERK5 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound and a general protocol for treating cell lines in culture.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 408.88 g/mol .
-
Dissolution:
-
In a sterile environment (e.g., a biological safety cabinet), add the calculated mass of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.
-
General Protocol for Cell Line Treatment
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile multi-well plates (e.g., 6-well, 24-well, or 96-well)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase throughout the experiment. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final treatment concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used. The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture wells.
-
Add the freshly prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours). The optimal duration will depend on the specific research question and the cell line's doubling time.
-
-
Endpoint Analysis:
-
Following the treatment period, harvest the cells and proceed with the planned downstream analysis. This may include:
-
Western Blotting: To assess the phosphorylation status of ERK5 and the expression levels of target proteins like MYC.
-
Cell Viability/Proliferation Assays (e.g., MTT, WST-1, or cell counting): To determine the effect on cell growth.
-
Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To investigate the induction of programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry): To examine the effects on cell cycle progression.
-
Migration/Invasion Assays (e.g., Transwell or wound healing assays): To assess the impact on cell motility.
-
-
Experimental Workflow
The following diagram outlines the general workflow for a typical cell-based experiment using this compound.
Figure 2: General experimental workflow for cell line treatment with this compound.
Conclusion
This compound is a specific and effective tool for the in vitro investigation of the MEK5/ERK5 signaling pathway. The protocols and information provided herein serve as a comprehensive guide for researchers. It is imperative to optimize treatment conditions for each specific cell line and experimental setup to ensure reliable and reproducible results. Careful consideration of dose-response and time-course studies will enable a thorough understanding of the biological effects of inhibiting the MEK5/ERK5 cascade in various cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. mdpi.com [mdpi.com]
- 8. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
Application Notes and Protocols for Utilizing GW284543 Hydrochloride in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 hydrochloride is a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway.[1][2][3][4][5][6][7][8] This pathway is involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MEK5/ERK5 pathway has been implicated in several diseases, making MEK5 an attractive target for therapeutic intervention. These application notes provide detailed protocols for using this compound in in vitro kinase assays to characterize its inhibitory activity against MEK5.
Data Presentation
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| This compound | MEK5 | Data not available | Biochemical |
| BIX02189 | MEK5 | 1.5 | Biochemical |
| BIX02188 | MEK5 | 4.3 | Biochemical |
Data for BIX02189 and BIX02188 are provided for comparative context and are sourced from publicly available data.
In cellular assays, GW284543 has been shown to inhibit MEK5 in a dose-dependent manner, leading to a reduction in the phosphorylation of its downstream target, ERK5.[1][3] Treatment of MIA PaCa-2 cells with 10 and 20 µM of GW284543 for 6 hours resulted in a significant decrease in phosphorylated ERK5 (pERK5) levels.[1][3]
Signaling Pathway
The MEK5/ERK5 signaling cascade is a crucial cellular pathway. It is typically initiated by upstream mitogen-activated protein kinase kinase kinases (MEKK2/3), which phosphorylate and activate MEK5. Activated MEK5, a dual-specificity kinase, then phosphorylates and activates ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1). Activated ERK5 translocates to the nucleus to phosphorylate various transcription factors, such as MYC and members of the Myocyte Enhancer Factor-2 (MEF2) family, thereby regulating gene expression and influencing cellular processes like proliferation and survival. This compound selectively inhibits MEK5, thus blocking the downstream signaling cascade.
Experimental Protocols
In Vitro MEK5 Kinase Assay for IC50 Determination of this compound
This protocol describes a general method to determine the IC50 value of this compound against MEK5 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
This compound
-
Recombinant human MEK5 enzyme
-
Inactive ERK5 (as substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Prepare a final dilution of each concentration in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing recombinant MEK5 enzyme and inactive ERK5 substrate in Kinase Assay Buffer to each well. The optimal concentrations of the enzyme and substrate should be determined empirically through titration experiments.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km value for MEK5, if known, or at a concentration determined during assay development.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Disclaimer
This document is intended for research use only. The provided protocols are intended as a guideline and may require optimization for specific experimental conditions and equipment. Always adhere to standard laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
Application Notes and Protocols for Detecting pERK5 Inhibition by GW284543 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1] This pathway is activated by various stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cell proliferation, differentiation, and survival.[2][3] The activation of ERK5 is mediated by the upstream dual-specificity kinase MEK5, which phosphorylates ERK5 on threonine 218 and tyrosine 220 (Thr218/Tyr220) in its activation loop.[2][4] Dysregulation of the MEK5/ERK5 pathway has been implicated in various diseases, particularly in cancer, making it an attractive target for therapeutic intervention.[5][6]
GW284543 is a selective inhibitor of MEK5.[7][8] By targeting MEK5, GW284543 prevents the phosphorylation and subsequent activation of ERK5, leading to a reduction in downstream signaling.[7] Western blotting is a robust and widely used technique to detect specific proteins and their post-translational modifications, such as phosphorylation. This document provides a detailed protocol for treating cells with GW284543 and subsequently detecting the levels of phosphorylated ERK5 (pERK5) by Western blot to quantify the inhibitory effect of the compound.
Signaling Pathway
The ERK5 signaling cascade is a three-tiered system. It is typically initiated by upstream kinases like MEKK2 or MEKK3, which phosphorylate and activate MEK5. Activated MEK5, in turn, specifically phosphorylates ERK5. GW284543 exerts its effect by inhibiting MEK5, thereby blocking the phosphorylation of ERK5.
Experimental Protocol
This protocol details the steps from cell culture and treatment with GW284543 to the detection and analysis of pERK5 levels.
I. Materials and Reagents
Buffers and Solutions:
-
Cell Culture Medium: Appropriate for the cell line used (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Store at 4°C.
-
Protease Inhibitor Cocktail (100X): Commercially available.
-
Phosphatase Inhibitor Cocktail (100X): Commercially available.
-
Laemmli Sample Buffer (2X or 4X)
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris precast gels)
-
Running Buffer (e.g., 1X MOPS or MES SDS Running Buffer)
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol)
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris-HCl pH 7.6, 150 mM NaCl, 0.1% Tween-20)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk, as its phosphoproteins can cause high background.[2]
-
Primary Antibody Dilution Buffer: 5% BSA in TBST.
-
Stripping Buffer (optional): Commercially available or homemade mild stripping buffer.
Antibodies and Reagents:
-
GW284543: Prepare stock solution in DMSO (e.g., 10 mM).[8]
-
Primary Antibody: Rabbit anti-phospho-ERK5 (Thr218/Tyr220).
-
Primary Antibody: Rabbit or Mouse anti-Total ERK5.
-
Secondary Antibody: HRP-conjugated anti-Rabbit IgG or anti-Mouse IgG.
-
Protein Ladder (Molecular Weight Marker)
-
Enhanced Chemiluminescence (ECL) Substrate
-
PVDF Membrane
II. Detailed Methodology
The overall workflow consists of cell treatment, protein extraction, quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Serum-starve cells for 4-6 hours if necessary to reduce basal pERK5 levels.
-
Treat cells with desired concentrations of GW284543 (e.g., vehicle control [DMSO], 10 µM, 20 µM) for a specified time (e.g., 6 hours).[7] Include a positive control if available (e.g., treatment with a known ERK5 activator like EGF).
-
-
Sample Preparation (Cell Lysis):
-
After treatment, place the culture dish on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors (1 µL of each 100X stock per 100 µL of buffer).
-
Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize samples to the same protein concentration with lysis buffer. Add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-PAGE gel. Include a protein ladder in one lane.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. A wet or semi-dry transfer system can be used.[2]
-
After transfer, confirm transfer efficiency by staining the membrane with Ponceau S. Destain with TBST before blocking.
-
-
Immunoblotting:
-
Blocking: Incubate the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody: Incubate the membrane with the primary antibody against pERK5, diluted in 5% BSA in TBST according to the manufacturer's recommended dilution, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
For quantitative analysis, use imaging software to measure the band intensity (densitometry).
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK5. The ratio of pERK5 to total ERK5 is then calculated.
-
Data Presentation
Quantitative data from the densitometry analysis should be summarized to compare the effects of different GW284543 concentrations.
| Treatment Group | pERK5 Signal (Arbitrary Units) | Total ERK5 Signal (Arbitrary Units) | Normalized pERK5/Total ERK5 Ratio | % Inhibition (vs. Vehicle) |
| Vehicle (DMSO) | 15,200 | 16,000 | 0.95 | 0% |
| GW284543 (10 µM) | 6,500 | 15,800 | 0.41 | 56.8% |
| GW284543 (20 µM) | 2,900 | 16,100 | 0.18 | 81.1% |
| Positive Control (e.g., EGF) | 28,500 | 15,900 | 1.79 | - |
Note: The values presented in this table are for illustrative purposes only and will vary based on the cell line, experimental conditions, and antibody performance.
Notes and Troubleshooting
-
No or Weak Signal: Ensure phosphatase inhibitors were added fresh to the lysis buffer. Verify protein transfer with Ponceau S staining. Increase primary antibody concentration or incubation time. Use a more sensitive ECL substrate.[2]
-
High Background: Block with 5% BSA, not milk. Increase the number and duration of wash steps. Optimize primary and secondary antibody concentrations by performing a titration.[2]
-
Non-specific Bands: Ensure the use of a specific and validated primary antibody. Optimize antibody dilutions. Ensure lysis buffer contains sufficient protease inhibitors.
-
ERK5 Band Shift: Phosphorylation of ERK5 can cause a shift to a higher apparent molecular weight on the gel.[1] The pERK5 antibody should detect this slower-migrating band. Treatment with an inhibitor like GW284543 may cause this band to decrease or disappear, while the faster-migrating, unphosphorylated ERK5 band may increase in intensity.
References
- 1. MEK5 promotes lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The significance of ERK5 catalytic-independent functions in disease pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of the MEK5/ERK5 and PI3K/Akt signaling pathways synergistically reduces viability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for the Long-Term Storage of GW284543 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term storage, stability assessment, and handling of GW284543 hydrochloride solutions. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound is a potent and selective inhibitor of MEK5 (MAPK/ERK kinase 5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. By inhibiting MEK5, GW284543 effectively reduces the phosphorylation of ERK5 and subsequently decreases the levels of the oncogenic protein MYC.[1] This makes it a valuable tool for research in cancer biology and other fields where the MEK5/ERK5 pathway is implicated. The long-term stability of this compound solutions is paramount for the reliability of in vitro and in vivo studies.
Recommended Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on available supplier data.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution (in DMSO) | -80°C | 2 years |
| -20°C | 1 year | |
| Working Solution (in solvent) | -80°C | 1 year |
Note: To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1]
Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For aqueous-based assays, further dilution in appropriate buffers is necessary.
High-Concentration Stock Solution (e.g., 10 mM in DMSO)
-
Accurately weigh the required amount of this compound powder.
-
Add fresh, anhydrous DMSO to the desired final concentration (e.g., 4.09 mg/mL for 10 mM).[2]
-
To aid dissolution, sonication is recommended.[2] Ensure the solution is clear before storage.
-
Aliquot into single-use tubes and store at -80°C or -20°C.
In Vitro Working Solutions
For cell-based assays, the DMSO stock solution can be diluted in cell culture media to the final desired concentration. It is crucial to ensure that the final DMSO concentration is not toxic to the cells (typically <0.5%).
In Vivo Formulations
For animal studies, specific formulations are required to ensure solubility and bioavailability. Here are examples of suitable vehicle preparations:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation can achieve a solubility of at least 2.08 mg/mL.[1]
-
10% DMSO, 90% (20% SBE-β-CD in Saline): This is an alternative for achieving a clear solution with a solubility of at least 2.08 mg/mL.[1]
-
10% DMSO, 90% Corn Oil: This formulation is also capable of dissolving at least 2.08 mg/mL of GW284543.[1]
Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
MEK5 Signaling Pathway
GW284543 targets the MEK5/ERK5/MYC signaling axis. Understanding this pathway is crucial for interpreting experimental results.
Protocol for Long-Term Stability Assessment
A stability-indicating analytical method is essential to accurately quantify the active pharmaceutical ingredient (API) and detect any degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended.
Proposed Stability-Indicating HPLC Method
This proposed method is based on common practices for other MEK inhibitors and would require validation for this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan (likely around 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Long-Term Stability Study Protocol
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL). Aliquot into multiple vials for each storage condition.
-
Storage Conditions: Store the vials at the recommended long-term (-80°C and -20°C) and accelerated (e.g., 4°C and 25°C) conditions.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, retrieve a vial from each storage condition. Allow it to thaw to room temperature. Dilute the sample to an appropriate concentration for HPLC analysis.
-
Data Collection: Record the peak area of the parent compound (GW284543) and any new peaks that appear, which may represent degradation products.
-
Evaluation: Calculate the percentage of the remaining parent compound relative to the initial (time 0) sample. A decrease of >5-10% is typically considered significant degradation.
Forced Degradation and Potential Degradation Pathways
Forced degradation studies are crucial for understanding the intrinsic stability of a drug molecule and for developing a truly stability-indicating analytical method. These studies involve exposing the drug to harsh conditions to accelerate its decomposition.
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acid and base samples and analyze all samples by the proposed HPLC method to identify degradation products.
Hypothetical Degradation Pathways
Based on the chemical structure of GW284543, which contains ether and secondary amine functionalities, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The ether linkages could be susceptible to cleavage under strong acidic conditions, particularly at elevated temperatures.
-
Oxidation: The secondary amine and the electron-rich aromatic rings are potential sites for oxidation, which could lead to the formation of N-oxides or hydroxylated derivatives.
By following these application notes and protocols, researchers can ensure the quality and reliability of their this compound solutions, leading to more accurate and reproducible scientific outcomes.
References
Application Notes and Protocols for Studying MEK5 Signaling with GW284543 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW284543 hydrochloride is a valuable chemical probe for investigating the Mitogen-activated Protein Kinase Kinase 5 (MEK5) signaling pathway. As a selective inhibitor of MEK5, it allows for the targeted interrogation of the downstream effects of this pathway, which is distinct from the more extensively studied MEK1/2-ERK1/2 cascade. The MEK5-ERK5 pathway is a crucial signaling module activated by a variety of stimuli, including mitogens and cellular stress, and plays a significant role in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation of the MEK5/ERK5 pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic development.[1]
These application notes provide a comprehensive overview of the use of this compound as a tool to study MEK5 signaling, including its mechanism of action, key experimental protocols, and expected outcomes.
Mechanism of Action
This compound is a selective inhibitor of MEK5.[2][4][5][6][7][8][9] MEK5 is the direct upstream kinase of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1] Upon activation by upstream kinases such as MEKK2 or MEKK3, MEK5 phosphorylates ERK5 on threonine and tyrosine residues within its activation loop.[1] This phosphorylation event activates ERK5, which can then translocate to the nucleus to phosphorylate various transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family, leading to changes in gene expression.[1][3] this compound exerts its effect by inhibiting the catalytic activity of MEK5, thereby preventing the phosphorylation and subsequent activation of ERK5. This leads to a reduction in the phosphorylation of ERK5 (pERK5) and a decrease in the expression of downstream target genes, such as MYC.[2][4][5][6][7]
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature. While a specific biochemical IC50 value has not been prominently reported, effective concentrations in cell-based assays provide a strong indication of its potency.
| Parameter | Value | Cell Line | Reference |
| Effective Concentration | 10 - 20 µM | MIA PaCa-2 | [2] |
| Observed Effect | Outcome | Assay | Reference |
| Inhibition of MEK5 | Dose-dependent reduction of pERK5 | Western Blot | [2][4] |
| Downstream Target Modulation | Decreased endogenous MYC protein | Western Blot | [2][4][5] |
Signaling Pathway Diagram
Caption: The MEK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study MEK5 signaling using this compound.
Western Blot Analysis of ERK5 Phosphorylation
This protocol describes the detection of phosphorylated ERK5 (pERK5) in cell lysates following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MIA PaCa-2, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Stimulus (e.g., Epidermal Growth Factor - EGF, sorbitol)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 1-6 hours). Include a DMSO vehicle control.
-
Stimulation: Add a stimulus (e.g., 100 ng/mL EGF for 15-30 minutes) to induce ERK5 phosphorylation. Include an unstimulated control.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Visualization:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of ERK5 phosphorylation.
In Vitro MEK5 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the direct inhibitory effect of this compound on MEK5 activity.
Materials:
-
Recombinant active MEK5 enzyme
-
Recombinant inactive ERK5 (substrate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM DTT)
-
ATP
-
[γ-32P]ATP (for radioactive assay) or components for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)
-
96-well assay plates
-
Scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant active MEK5 enzyme.
-
Add the inactive ERK5 substrate.
-
-
Reaction Initiation: Start the kinase reaction by adding ATP (and [γ-32P]ATP if applicable).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction (e.g., by adding EDTA or a specific stop solution).
-
Detection:
-
Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Follow the manufacturer's instructions for the specific assay kit (e.g., add reagents to measure ADP production via a luminescence-based readout).
-
-
Data Analysis: Plot the percentage of MEK5 activity against the logarithm of the this compound concentration to determine the IC50 value.
Cell Viability Assay
This protocol measures the effect of MEK5 inhibition by this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound is a potent and selective tool for the study of MEK5 signaling. The protocols outlined in these application notes provide a solid foundation for researchers to investigate the role of the MEK5-ERK5 pathway in various biological contexts. By utilizing these methods, scientists can further elucidate the downstream consequences of MEK5 inhibition and explore its potential as a therapeutic strategy in diseases driven by aberrant MEK5 signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Navigating GW284543 Hydrochloride Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GW284543 hydrochloride. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of MEK5 (Mitogen-Activated Protein Kinase Kinase 5).[1][2][3] By inhibiting MEK5, it prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-Regulated Kinase 5). This ultimately leads to a reduction in phosphorylated ERK5 (pERK5) levels and can also decrease the expression of proteins like MYC.[3][4][5]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. Below is a summary of recommended conditions.
| Parameter | Recommendation | Source |
| Powder Storage | Store at -20°C for up to 3 years. | [2] |
| Solvent Storage | Store in solvent at -80°C for up to 1 year. | [2] |
| Recommended Solvent | DMSO | [1][2] |
| Solubility in DMSO | 4.09 mg/mL (10 mM) to 9 mg/mL (24.16 mM). Sonication is recommended to aid dissolution. Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. | [1][2] |
Q3: Are there any known off-target effects of this compound?
A3: While GW284543 is characterized as a selective MEK5 inhibitor, the possibility of off-target effects should always be considered, as is the case with many small molecule inhibitors.[6][7] It is good practice to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of MEK5 inhibition. This can include using negative control compounds or genetic knockdown/knockout of the intended target.
Troubleshooting Inconsistent Results
Problem 1: I am observing variable or no inhibition of pERK5 in my Western Blots.
This is a common issue that can arise from several factors related to compound handling, experimental setup, or biological variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent pERK5 inhibition.
Possible Causes and Solutions:
-
Compound Degradation:
-
Cause: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. Stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[4]
-
Solution: Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
Suboptimal Concentration or Incubation Time:
-
Cause: The effective concentration and incubation time can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting point is between 10 µM and 20 µM.[4][5] Also, optimize the incubation time; a 6-hour incubation has been shown to be effective.[4][5]
-
-
Low Baseline MEK5-ERK5 Pathway Activity:
-
Cause: If the MEK5-ERK5 pathway is not sufficiently active in your cell model under basal conditions, it will be difficult to observe the inhibitory effect of GW284543.
-
Solution: Consider stimulating the pathway with an appropriate growth factor or mitogen to increase baseline pERK5 levels before adding the inhibitor.
-
Problem 2: I am observing cytotoxicity that may be unrelated to MEK5 inhibition.
Possible Causes and Solutions:
-
High Solvent Concentration:
-
Cause: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that the vehicle control contains the same concentration of DMSO as the experimental samples.
-
-
Off-Target Effects:
-
Cause: As with any pharmacological inhibitor, off-target effects can contribute to cytotoxicity.[6][7][8]
-
Solution: To confirm that the observed cytotoxicity is due to MEK5 inhibition, consider performing a rescue experiment by overexpressing a constitutively active form of ERK5. Additionally, using a structurally different MEK5 inhibitor, if available, can help validate the on-target effect.
-
Experimental Protocols
Key Experimental Protocol: Western Blot for pERK5 Inhibition
This protocol is a general guideline for assessing the inhibition of ERK5 phosphorylation in a cell line (e.g., MIA PaCa-2 cells) treated with this compound.[5]
-
Cell Culture and Treatment:
-
Plate MIA PaCa-2 cells at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control (DMSO) for 6 hours.[5]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK5 and total ERK5 (as a loading control) overnight at 4°C. A housekeeping protein like GAPDH or β-actin should also be probed as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Diagram
Caption: The inhibitory action of this compound on the MEK5-ERK5 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 8. biorxiv.org [biorxiv.org]
potential off-target effects of GW284543 hydrochloride
Welcome to the technical support center for GW284543 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for your experiments.
While this compound is recognized as a selective inhibitor of MEK5, it is crucial for researchers to independently verify its specificity and consider potential off-target effects within their experimental models.[1][2][3] The comprehensive public profiling of kinase inhibitors is essential for the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a "selective" inhibitor like GW284543?
A1: Off-target effects occur when a compound interacts with proteins other than its intended target. Even highly selective inhibitors can exhibit off-target activities, particularly at higher concentrations. These unintended interactions can lead to misinterpretation of experimental data, attributing an observed phenotype to the inhibition of the primary target when it may be caused by an off-target effect. Therefore, it is considered best practice in pharmacological studies to validate the on-target effect and assess potential off-target effects within the context of the experimental system being used.
Q2: Is there any publicly available data on the broader kinase selectivity profile of GW284543?
A2: Currently, comprehensive public data from large-scale kinase panel screens (e.g., kinome scans) for this compound is limited. The compound is primarily described as a selective MEK5 inhibitor based on initial characterizations.[1][2][3] Researchers should therefore be cautious and consider performing their own selectivity assessments, especially if unexpected or inconsistent results are observed.
Q3: What are the typical downstream effects of MEK5 inhibition that I should expect to see?
A3: The primary and expected downstream effect of MEK5 inhibition is the reduced phosphorylation of its direct substrate, ERK5. This, in turn, can lead to decreased activity of transcription factors regulated by ERK5, such as MYC, leading to changes in gene expression and cellular phenotypes like proliferation and survival. Verifying the reduction of phosphorylated ERK5 (pERK5) is a critical on-target validation experiment.
Q4: At what concentration should I use GW284543 to minimize off-target effects?
A4: It is recommended to perform a dose-response curve in your specific cell line or experimental system to determine the lowest effective concentration that inhibits MEK5 activity (as measured by pERK5 levels). Using the minimal effective concentration will help to reduce the likelihood of off-target effects. Concentrations in the range of 10-20 µM have been used in some cell-based assays to inhibit MEK5.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype | The observed cellular effect (e.g., apoptosis, cell cycle arrest) may be due to the inhibition of an unintended kinase or signaling pathway. | 1. Verify On-Target Engagement: Confirm that pERK5 levels are reduced at the concentration of GW284543 used. 2. Assess Key Off-Target Pathways: Check the phosphorylation status of key signaling nodes in related pathways, such as pERK1/2 (for MEK1/2 inhibition) or pJNK and p-p38 (for other MAPK pathways). 3. Use a Structurally Unrelated MEK5 Inhibitor: If available, compare the phenotype with another MEK5 inhibitor that has a different chemical scaffold. A similar phenotype would strengthen the conclusion that the effect is on-target. 4. Rescue Experiment: If possible, express a constitutively active form of ERK5 to see if it can rescue the phenotype induced by GW284543. |
| Inconsistent Results Between Experiments | Variability in experimental conditions (e.g., cell density, serum concentration) can influence the cellular ATP levels, which may alter the potency and selectivity of ATP-competitive inhibitors. | 1. Standardize Experimental Conditions: Ensure consistent cell culture conditions for all experiments. 2. Re-evaluate Dose-Response: Perform a dose-response curve for each new cell line or experimental setup to confirm the optimal concentration. |
| High Concentration Required for Efficacy | The need for high concentrations of the inhibitor increases the probability of off-target effects. | 1. Confirm Compound Integrity: Ensure the compound has been stored correctly and is not degraded. 2. Consider Cellular Permeability: If using a cell-based assay, the compound may have poor cell permeability, necessitating higher concentrations to achieve the desired intracellular level. 3. Evaluate for Drug Efflux: Some cell lines may express efflux pumps (e.g., ABC transporters) that actively remove the inhibitor from the cell. |
Experimental Protocols
Protocol: Western Blot Analysis for On-Target and Potential Off-Target Effects
This protocol describes how to verify the on-target inhibition of MEK5 by assessing pERK5 levels and to probe for potential off-target effects on the related MEK1/2-ERK1/2 pathway.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK5, anti-total ERK5, anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
GW284543 hydrochloride stability in cell culture medium over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW284543 hydrochloride. The focus is on addressing its stability in cell culture medium to ensure the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of MEK5 (Mitogen-Activated Protein Kinase Kinase 5).[1][2][3] By inhibiting MEK5, it prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-Regulated Kinase 5).[2][4][5] This ultimately leads to a reduction in phosphorylated ERK5 (pERK5) and can decrease the levels of endogenous proteins like MYC, which are involved in cell proliferation and survival.[4][5]
Q2: I'm observing a decrease in the activity of this compound over time in my cell culture experiments. What are the potential causes?
A2: A decrease in the activity of a small molecule like this compound over time can be due to several factors. The compound may be chemically unstable in the aqueous, physiological pH environment of the cell culture medium, leading to hydrolysis or oxidation.[6] Components within the media, such as certain amino acids or vitamins, could also react with the compound.[7] Additionally, the compound might be adsorbing to the plastic surfaces of your labware (e.g., plates, pipette tips) or being metabolized by the cells.[6][7]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To ensure maximum stability, stock solutions should be prepared in a suitable dry solvent like DMSO.[6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][6][7] For long-term storage, these aliquots should be kept in tightly sealed vials at -20°C or -80°C.[1][8] Manufacturer guidelines suggest that stock solutions can be stored for up to one year at -20°C or two years at -80°C.[8] Always prepare fresh working solutions in your cell culture medium immediately before use.[6]
Q4: What are the signs of this compound degradation or precipitation in the cell culture medium?
A4: Visual signs of instability can include the appearance of a precipitate or a change in the color of the medium after the compound is added.[1] Experimentally, you might observe a loss of biological activity even at high concentrations, or high variability in results between replicate experiments.[6] These issues suggest that the effective concentration of the active compound is decreasing over the course of the experiment.
Q5: How can I definitively determine the stability of this compound in my specific cell culture medium?
A5: The most reliable way to determine the stability is to perform an empirical stability study. This involves incubating this compound in your specific cell culture medium (with and without serum, if applicable) at 37°C and 5% CO2. Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[5][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Compound Degradation: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature, light exposure).[6][7] | Conduct a Stability Study: Follow the detailed protocol below to determine the degradation rate of this compound in your media. Minimize Incubation Time: If the compound is found to be unstable, consider reducing the experiment's duration if possible. Replenish Compound: For long-term experiments, consider replenishing the media with a freshly prepared compound at regular intervals. |
| Adsorption to Labware: The compound may be binding to the plastic surfaces of cell culture plates or pipette tips.[7] | Use Low-Binding Labware: Utilize plates and pipette tips specifically designed for low protein/compound binding. Include Controls: Run a control experiment without cells to assess the amount of compound lost to non-specific binding.[9] | |
| Precipitate is visible in cell culture wells after adding the compound. | Poor Solubility: The concentration used may exceed the solubility limit of this compound in the cell culture medium. | Check Solubility: Perform a solubility test to determine the maximum concentration that remains in solution in your specific medium. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and as low as possible (typically <0.5%).[6][10] |
| Temperature Shock: Adding a cold, concentrated stock solution to warmer media can sometimes cause precipitation. | Pre-warm Solutions: Allow the working solution to reach the same temperature as the cell culture medium before adding it to the wells.[10] | |
| High variability in results between replicate experiments. | Inconsistent Compound Stability/Precipitation: The compound may be degrading or precipitating inconsistently across wells. | Ensure Complete Dissolution: Vortex the working solution thoroughly before adding it to the culture plates to ensure it is fully dissolved. Prepare Fresh Solutions: Always prepare working solutions fresh from a thawed stock aliquot for each experiment.[6] |
| Inconsistent Cell Health: Variations in cell density, passage number, or health can affect how cells respond to the inhibitor. | Standardize Cell Culture Practices: Ensure consistent cell seeding density and use cells within a narrow passage number range for all experiments. |
Stability Data Log
Use the following table to log the results from your stability experiments. The percentage remaining is calculated relative to the concentration at Time 0.
| Time Point (Hours) | Replicate 1 Conc. (µM) | Replicate 2 Conc. (µM) | Replicate 3 Conc. (µM) | Average Conc. (µM) | % Remaining |
| 0 | 100% | ||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium
Objective: To quantify the degradation of this compound in a specific cell culture medium over time at standard incubation conditions.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without Fetal Bovine Serum (FBS)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
C18 reverse-phase HPLC column
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution in your cell culture medium (both with and without FBS, if applicable) to the final working concentration used in your experiments (e.g., 20 µM).
-
Aliquot for Time Points: Dispense equal volumes of the working solution into sterile, low-binding microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Prepare in triplicate for each condition.
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator. The T=0 samples should be processed immediately.
-
Sample Collection: At each designated time point, remove the corresponding tubes from the incubator.
-
Sample Processing:
-
Add an equal volume of cold acetonitrile (ACN) to each tube to precipitate proteins and halt degradation.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: Use a suitable gradient to separate GW284543 from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the mass transition specific to this compound using mass spectrometry.
-
-
Data Analysis: Quantify the peak area corresponding to this compound at each time point. Calculate the percentage of the compound remaining by comparing the peak area at each time point to the average peak area at T=0.
Visualizations
Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid GW284543 hydrochloride precipitation in experiments
Welcome to the technical support center for GW284543 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings. Our goal is to help you avoid common pitfalls, such as compound precipitation, and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5).[1][2][3][4][5] By inhibiting MEK5, it prevents the phosphorylation and activation of its downstream target, Extracellular signal-Regulated Kinase 5 (ERK5).[4][5] This ultimately leads to a reduction in the levels of phosphorylated ERK5 (pERK5) and a decrease in the expression of endogenous MYC protein, a key regulator of cell proliferation and survival.[4][5][6]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the cause and how can I prevent it?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment.
Several factors can contribute to this issue:
-
High Final Concentration: The desired experimental concentration of this compound may be higher than its aqueous solubility.
-
Rapid Dilution: Adding a concentrated stock solution (typically in DMSO) directly to the culture medium can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature: Cell culture media is often stored at cool temperatures, which can decrease the solubility of the compound.
-
High DMSO Concentration in Final Solution: While DMSO is an excellent solvent for this compound, high final concentrations in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.
To prevent precipitation, please refer to the detailed experimental protocols and troubleshooting guides below.
Q3: What is the recommended solvent and storage condition for this compound?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Stock solutions in DMSO should be stored at -20°C for up to one year or -80°C for up to two years.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: What is the maximum permissible concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%, with many researchers recommending keeping it at or below 0.1%.[7] However, sensitivity to DMSO is cell-line specific. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: A visible precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. Conduct a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium to ensure gradual mixing. |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute stock solution in DMSO. |
Issue: Delayed Precipitation in the Incubator
Problem: The culture medium containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.
Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh working solutions of this compound for each experiment, especially for long-term assays. Avoid storing diluted solutions in culture media for extended periods. |
| Interaction with Media Components | The compound may be interacting with components in the media over time. If possible, test the solubility and stability in a different basal media formulation. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of the compound. Ensure your incubator's CO2 levels are stable and consider using a medium with a more robust buffering system if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Preparation of Working Solution for In Vitro Cell Culture
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first create an intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, dilute a 10 mM stock to 1 mM.
-
Final Dilution: Add a small volume of the stock or intermediate solution to the pre-warmed medium to achieve the final desired concentration. Add the solution dropwise while gently mixing.
-
Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is within the acceptable range for your cell line (ideally ≤ 0.1%).
-
Visual Inspection: After preparation, visually inspect the medium for any signs of precipitation before adding it to your cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a recommended experimental workflow to avoid precipitation.
Caption: MEK5 Signaling Pathway Inhibition by this compound.
Caption: Recommended Workflow for Preparing this compound.
References
interpreting unexpected results with GW284543 hydrochloride
Welcome to the technical support center for GW284543 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected outcomes in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Troubleshooting Guide: Interpreting Unexpected Results
Unexpected Outcome: Reduced or No Inhibition of MEK5 Activity
Question: We are not observing the expected inhibition of MEK5 phosphorylation or downstream signaling (e.g., pERK5 reduction) after treating our cells with this compound. What are the possible causes and how can we troubleshoot this?
Answer: Several factors can contribute to a lack of efficacy in cell-based assays. These can range from issues with the compound's preparation and stability to the specific biology of the experimental system.
Potential Causes and Troubleshooting Steps:
-
Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. Precipitation of the compound in your stock solution or cell culture media will lead to a lower-than-expected effective concentration.
-
Troubleshooting:
-
Visually inspect your stock solution (typically in DMSO) and the final dilution in your cell culture medium for any signs of precipitation.
-
Prepare fresh dilutions for each experiment from a recently prepared stock solution.
-
Refer to the solubility data table below to ensure you are not exceeding the solubility limit in your final assay conditions. It is known that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[1]
-
-
-
Cell Line Specifics: The expression level of MEK5 can vary significantly between different cell lines. Additionally, some cell lines may have compensatory signaling pathways that are activated when MEK5 is inhibited, masking the effect of GW284543.[2]
-
Troubleshooting:
-
Confirm the expression of MEK5 and ERK5 in your cell line using Western blot or qPCR.
-
Consider using a cell line that has been previously reported to be sensitive to MEK5 inhibition as a positive control.
-
-
-
Experimental Conditions: The timing of treatment and analysis is crucial. The effect of GW284543 on pERK5 levels can be transient.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal treatment duration for observing maximal inhibition of pERK5. For example, a 6-hour incubation has been shown to be effective in some cell lines.[3][4]
-
Ensure that your cell seeding density is consistent, as this can affect the cellular response to inhibitors.[5]
-
-
Unexpected Outcome: High Cell Toxicity or Off-Target Effects
Question: We are observing significant cytotoxicity at concentrations where we expect to see specific MEK5 inhibition. How can we determine if this is an off-target effect and mitigate it?
Answer: While GW284543 is a selective MEK5 inhibitor, high concentrations can lead to off-target effects and general cytotoxicity, a common issue with kinase inhibitors.[1][3][6]
Potential Causes and Troubleshooting Steps:
-
Concentration-Dependent Off-Target Activity: At higher concentrations, the inhibitor may bind to other kinases with lower affinity, leading to unintended biological consequences.[7]
-
Troubleshooting:
-
Perform a dose-response curve to determine the concentration range for specific MEK5 inhibition versus general cytotoxicity. Use a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay.
-
Include a "rescue" experiment. If the observed phenotype is due to MEK5 inhibition, it might be reversible by expressing a drug-resistant MEK5 mutant.
-
Consider using a structurally unrelated MEK5 inhibitor as a comparator to see if it phenocopies the results of GW284543.
-
-
-
Solvent Toxicity: The vehicle used to dissolve the compound, typically DMSO, can be toxic to some cell lines at higher concentrations.
-
Troubleshooting:
-
Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in your experiments.
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[3] When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before use.
Q2: What is the known mechanism of action of GW284543?
A2: GW284543 is a selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5).[1][3] By inhibiting MEK5, it prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-regulated kinase 5). This leads to a reduction in pERK5 levels and can affect downstream cellular processes, such as the expression of proteins like MYC.[3][4]
Q3: Are there known off-target effects for GW284543?
A3: While GW284543 is selective for MEK5, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[6][9] It is crucial to perform dose-response experiments to identify the optimal concentration window for selective MEK5 inhibition in your specific experimental system.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (at 25°C) |
| DMSO | ≥ 9 mg/mL (24.16 mM)[1] |
| Ethanol | < 1 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Table 2: In Vitro Activity of this compound in MIA PaCa-2 Cells
| Concentration | Incubation Time | Result |
| 10 µM | 6 hours | Reduced phosphorylation of ERK5 and decreased endogenous MYC protein.[2] |
| 20 µM | 6 hours | Further reduction in pERK5 and MYC protein levels.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store at -20°C or -80°C.
Protocol 2: Western Blot for pERK5 Inhibition
-
Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. b. The next day, treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 6 hours).
-
Cell Lysis: a. Wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against pERK5, total ERK5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash again and detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: The signaling pathway of MEK5 and the inhibitory action of GW284543.
Caption: A troubleshooting workflow for addressing a lack of MEK5 inhibition.
Caption: Logic for determining the therapeutic window versus off-target toxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 7. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing GW284543 Hydrochloride Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of GW284543 hydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2][3][4] By inhibiting MEK5, it prevents the phosphorylation and activation of Extracellular signal-regulated kinase 5 (ERK5).[1][5][6] This leads to a reduction in the activity of the MEK5/ERK5 signaling pathway, which is involved in cell survival, proliferation, and differentiation.[1][4]
Q2: Why is minimizing toxicity crucial when working with primary cells?
A2: Primary cells are isolated directly from tissues and more closely mimic the physiological state of cells in an organism compared to immortalized cell lines.[7][8][9] However, they are also more sensitive to stress and chemical toxicity. Minimizing the toxicity of this compound is essential to ensure that the observed effects are due to the specific inhibition of the MEK5/ERK5 pathway and not a result of general cytotoxicity, thus maintaining the physiological relevance and accuracy of the experimental data.
Q3: What are the common signs of this compound toxicity in primary cells?
A3: Signs of toxicity can manifest in several ways, including:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased apoptosis or necrosis.
-
Alterations in metabolic activity.
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in DMSO.[2][3] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in primary cells.
Issue 1: High levels of cell death observed even at low concentrations.
-
Possible Cause 1: On-target toxicity. The MEK5/ERK5 pathway can play a role in the survival of some primary cell types.[1][4] Inhibiting this pathway may inherently lead to apoptosis in cells that are dependent on it for survival signals.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time. It may be possible to achieve significant MEK5 inhibition before the onset of widespread cell death.
-
-
Possible Cause 2: Primary cell health. Primary cells are sensitive, and their health can decline with time in culture and increasing passage number.
-
Solution: Use low-passage primary cells that are in a healthy, logarithmic growth phase. Ensure optimal culture conditions, including appropriate media and supplements.[10]
-
-
Possible Cause 3: Solvent toxicity. High concentrations of DMSO can be toxic to primary cells.
-
Solution: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in drug preparation. Inaccurate serial dilutions can lead to inconsistent final concentrations of this compound.
-
Solution: Prepare fresh dilutions from a stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
-
Possible Cause 2: Differences in cell density. The initial seeding density of primary cells can affect their response to the compound.[11]
-
Solution: Standardize the cell seeding density for all experiments. Plate cells at an optimal density to avoid both sparse and over-confluent cultures.
-
-
Possible Cause 3: Batch-to-batch variation in primary cells. Primary cells from different donors or isolations can exhibit biological variability.[7]
-
Solution: If possible, use a large, single batch of cryopreserved primary cells for a series of experiments. If using cells from different donors, analyze the data for donor-specific effects.
-
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal Concentration
This protocol helps to identify the concentration range of this compound that effectively inhibits the MEK5/ERK5 pathway with minimal cytotoxicity.
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and stabilize for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control (DMSO).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound to the cells.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable assay (see below for options).
-
Data Analysis: Plot cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.
2. Cell Viability Assays
It is recommended to use multiple assays to get a comprehensive understanding of the cytotoxic and cytostatic effects.
| Assay Type | Principle | Measures |
| MTT/MTS Assay | Conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[6] | Metabolic activity, which is an indirect measure of cell viability. |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. | Cell membrane integrity, indicating cytotoxicity. |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while PI stains the nucleus of necrotic cells with compromised membranes. | Differentiates between viable, apoptotic, and necrotic cells. |
| ATP-Based Luminescence Assay | Measures the amount of ATP present, which is proportional to the number of viable cells.[12] | A direct measure of viable cells. |
Table 1: Quantitative Data Summary for this compound Cytotoxicity (Note: As specific cytotoxicity data for this compound in various primary cells is not readily available in the literature, this table serves as a template for researchers to record their own findings.)
| Primary Cell Type | Incubation Time (hours) | Cytotoxicity IC50 (µM) | Assay Method | Reference |
| e.g., Primary Human Hepatocytes | e.g., 48 | e.g., 25.5 | e.g., MTT | [Your Data] |
| e.g., Primary Rat Neurons | e.g., 72 | e.g., 15.2 | e.g., LDH | [Your Data] |
| e.g., Human Umbilical Vein Endothelial Cells (HUVECs) | e.g., 24 | e.g., >50 | e.g., Annexin V/PI | [Your Data] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining GW284543 HCl cytotoxicity.
Caption: Troubleshooting high cytotoxicity.
References
- 1. The MEK5/ERK5 Pathway in Health and Disease | MDPI [mdpi.com]
- 2. ERK5 regulation in naïve T-cell activation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development - ERK5 in cell proliferation and neuronal survival Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. kosheeka.com [kosheeka.com]
- 10. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 11. thelifesciencesmagazine.com [thelifesciencesmagazine.com]
- 12. Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Western Blot Bands After ADAM10 Inhibitor Treatment (e.g., GI254023X)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Western blot analysis following treatment with ADAM10 inhibitors, such as GI254023X.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on ADAM10 protein levels in a Western blot after treatment with an ADAM10 inhibitor like GI254023X?
A1: Treatment with a specific ADAM10 inhibitor like GI254023X can lead to a surprising increase in the levels of mature ADAM10 (mADAM10) detected by Western blot, while the levels of the precursor form (proADAM10) often remain unchanged.[1] This is because the inhibitor can prevent the autocatalytic degradation of mADAM10 that occurs after cell lysis.[1]
Q2: Why do I see an increase in the mature ADAM10 band instead of a decrease?
A2: The increase in the mature ADAM10 band is often not due to increased protein expression. Instead, it is typically an artifact of the experimental procedure. Mature ADAM10 is prone to rapid autocatalytic degradation after cells are lysed.[1] The presence of an ADAM10 inhibitor in the lysis buffer or carried over from the treatment prevents this degradation, leading to a higher amount of detectable mature ADAM10 in the lysate compared to untreated control samples.[1]
Q3: What is the difference between pro-ADAM10 and mature ADAM10 on a Western blot?
A3: ADAM10 is synthesized as an inactive zymogen (pro-ADAM10) which then gets cleaved to become the active, mature form (mADAM10). On a Western blot, these two forms will appear as distinct bands with different molecular weights. The pro-ADAM10 will be the higher molecular weight band, while the mature ADAM10 will be the lower molecular weight band.
Q4: Can the ADAM10 inhibitor affect the expression of other proteins?
A4: Yes, as a sheddase, ADAM10 cleaves the ectodomains of over 100 different membrane proteins.[1] By inhibiting ADAM10, the shedding of its substrates will be reduced. This can lead to an accumulation of the full-length form of these substrate proteins on the cell surface and a decrease in the amount of their shed ectodomains in the cell culture supernatant.[1]
Troubleshooting Guide
Issue: Unexpectedly strong band for mature ADAM10 after inhibitor treatment.
-
Possible Cause: The inhibitor is preventing the post-lysis autocatalytic degradation of mature ADAM10.[1]
-
Solution: This is an expected outcome for potent ADAM10 inhibitors that are active site-directed. To confirm this, you can try adding the inhibitor directly to the lysis buffer of untreated cells. This should also result in an increased mature ADAM10 band compared to a lysate prepared without the inhibitor.
Issue: No change or a decrease in mature ADAM10 levels after treatment.
-
Possible Cause 1: The inhibitor was not active or used at a suboptimal concentration.
-
Solution: Verify the inhibitor's activity and use a titraton of concentrations in your experiment to find the optimal dose.
-
-
Possible Cause 2: The antibody used for detection is not specific to the mature form or is of poor quality.
-
Solution: Use an antibody that has been validated for detecting both pro- and mature forms of ADAM10. Check the manufacturer's datasheet for validation data.
-
-
Possible Cause 3: The treatment time was not sufficient to see an effect.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration.
-
Issue: High background on the Western blot membrane.
-
Possible Cause 1: Insufficient blocking of the membrane.
-
Solution: Increase the blocking incubation time or try a different blocking agent (e.g., BSA instead of milk, especially for phospho-antibodies).
-
-
Possible Cause 2: The primary or secondary antibody concentration is too high.
-
Solution: Titrate your antibodies to determine the optimal dilution. A more dilute antibody incubated for a longer period can sometimes provide a better signal-to-noise ratio.
-
-
Possible Cause 3: Insufficient washing of the membrane.
-
Solution: Increase the number and duration of your wash steps. Adding a mild detergent like Tween 20 to your wash buffer can also help.
-
Issue: Multiple non-specific bands are observed.
-
Possible Cause 1: The primary antibody is not specific enough.
-
Solution: Use an affinity-purified antibody. If possible, include a positive and negative control (e.g., cell lysates with known high and low expression of ADAM10, or a knockout cell line) to verify antibody specificity.
-
-
Possible Cause 2: The protein target may form multimers.
-
Solution: Try boiling the samples in Laemmli buffer for a longer duration (e.g., 10 minutes instead of 5) to ensure complete denaturation and disruption of multimers.
-
Data Presentation
Table 1: Expected Changes in ADAM10 Levels Detected by Western Blot After Treatment with a Specific ADAM10 Inhibitor (e.g., GI254023X)
| Protein Form | Treatment Group | Expected Change in Band Intensity | Rationale |
| proADAM10 | Inhibitor-treated | No significant change | The inhibitor primarily affects the activity of the mature enzyme, not the synthesis of the precursor.[1] |
| mature ADAM10 | Inhibitor-treated | Strong increase | The inhibitor prevents the post-lysis autocatalytic degradation of the mature form.[1] |
| proADAM10 | Vehicle Control | Baseline expression | Represents the normal cellular level of the precursor form. |
| mature ADAM10 | Vehicle Control | Low or faint band | The mature form is susceptible to degradation after cell lysis in the absence of an inhibitor.[1] |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of ADAM10 After Inhibitor Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the ADAM10 inhibitor (e.g., GI254023X) at the desired concentration and for the appropriate duration. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Crucially, for the control group, consider preparing a second lysate to which the ADAM10 inhibitor is added just before analysis to demonstrate the stabilization effect.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. If using PVDF, pre-soak the membrane in methanol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ADAM10 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Mandatory Visualizations
Caption: ADAM10 signaling and inhibition.
Caption: Western blot experimental workflow.
References
factors affecting GW284543 hydrochloride activity
Welcome to the technical support center for GW284543 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Suboptimal or No Inhibition of MEK5 Activity
If you are not observing the expected decrease in the phosphorylation of ERK5 (pERK5), a direct downstream target of MEK5, consider the following factors:
| Possible Cause | Troubleshooting Steps |
| Compound Integrity and Storage | Ensure the compound has been stored correctly. As a powder, it should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles. |
| Solubility Issues | This compound is soluble in DMSO.[1] Ensure complete dissolution. Sonication may be required to aid dissolution.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[2] |
| Cellular Context and Treatment Conditions | The optimal concentration and incubation time can vary between cell lines. An effective concentration in MIA PaCa-2 cells is between 10 and 20 µM for 6 hours.[2][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Assay-Specific Problems | Verify the specificity and sensitivity of your anti-pERK5 antibody. Include appropriate positive and negative controls in your Western blot analysis. |
| Instability in Cell Culture Media | The stability of the compound in your specific cell culture medium over the course of the experiment should be considered. For longer experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.[4] |
Issue 2: High Cell Viability or Unexpected Proliferative Effects
In some cases, inhibition of a signaling pathway can lead to paradoxical effects or activation of compensatory pathways.
| Possible Cause | Troubleshooting Steps |
| Paradoxical ERK5 Activation | Some inhibitors of the ERK5 pathway can paradoxically increase the transcriptional activity of ERK5, even while inhibiting its kinase activity. This can lead to unexpected proliferative or anti-apoptotic effects.[5][6] |
| - Assess ERK5 Transcriptional Activity: Use a luciferase reporter assay with a promoter containing binding sites for an ERK5 downstream target like MEF2. An increase in luciferase activity in the presence of this compound would indicate paradoxical activation.[6] | |
| - Profile Downstream Gene Expression: Analyze the expression of known ERK5 target genes (e.g., c-MYC, KLF2) using qPCR.[5] | |
| Activation of Compensatory Pathways | Inhibition of the MEK5/ERK5 pathway may lead to the activation of other pro-survival signaling pathways. |
| - Investigate Alternative Pathways: Perform a broader analysis of key signaling pathways (e.g., PI3K/Akt, other MAPK pathways) to identify any compensatory activation. |
Issue 3: Inconsistent Results Between Experiments
Variability in results can be frustrating. The following steps can help improve reproducibility.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Preparation | Prepare fresh stock solutions for each experiment to avoid degradation.[4] Ensure accurate and consistent dilutions. |
| Variations in Cell Culture Conditions | Maintain consistent cell seeding density, passage number, and growth conditions.[6] |
| Experimental Technique | Ensure consistent incubation times and reagent handling across all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of MEK5 (Mitogen-activated protein kinase kinase 5).[1] By inhibiting MEK5, it prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-regulated kinase 5).[2][3] This leads to a reduction in the activity of the MEK5/ERK5 signaling pathway, which is involved in cell proliferation, survival, and differentiation. A notable downstream effect is the decrease in the expression of the proto-oncogene MYC.[2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the powdered form of this compound should be kept at -20°C, where it is stable for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO, with a solubility of approximately 4.09 mg/mL (10 mM).[1] Sonication is recommended to ensure complete dissolution.[1] For in vivo applications, various formulations have been described, including combinations of DMSO, PEG300, Tween-80, and saline or corn oil.[2]
Q4: What is a typical effective concentration and incubation time for in vitro experiments?
A4: The effective concentration and incubation time are cell-line dependent. For example, in MIA PaCa-2 human pancreatic cancer cells, treatment with 10 µM and 20 µM GW284543 for 6 hours has been shown to reduce the phosphorylation of ERK5 and decrease endogenous MYC protein levels.[2][3] It is highly recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific experimental system.
Q5: What are the known downstream effects of inhibiting the MEK5/ERK5 pathway?
A5: The MEK5/ERK5 pathway regulates several key cellular processes. Inhibition of this pathway can lead to:
-
Reduced Cell Proliferation: By downregulating pro-proliferative genes like MYC.[2]
-
Induction of Apoptosis: The pathway is known to have anti-apoptotic functions, so its inhibition can promote programmed cell death.
-
Alterations in Cell Cycle: The MEK5/ERK5 pathway can influence cell cycle progression.
-
Modulation of Gene Expression: ERK5 can act as a transcription factor and also phosphorylate other transcription factors, such as MEF2, leading to changes in the expression of a wide range of genes.
Q6: Are there any known off-target effects of this compound?
A6: While GW284543 is described as a selective MEK5 inhibitor, comprehensive public data on its off-target kinase profile is limited. As with any small molecule inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. To confirm that the observed phenotype is due to MEK5 inhibition, it is advisable to use complementary approaches such as siRNA or shRNA-mediated knockdown of MEK5 or ERK5.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 4.09 mg/mL (10 mM) | [1] |
| In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL (5.59 mM) | [2] |
| In vivo formulation 2 (10% DMSO, 90% Corn Oil) | ≥ 2.08 mg/mL (5.59 mM) | [2] |
Table 2: Example of In Vitro Activity of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| MIA PaCa-2 | 10 and 20 µM | 6 hours | Reduced phosphorylation of ERK5, and decreased endogenous MYC protein. | [2][3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of pERK5 Inhibition
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in your cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired period (e.g., 6 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (pERK5).
-
As a loading control, also probe for total ERK5 and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the pERK5 signal to the total ERK5 and/or the housekeeping protein signal.
Visualizations
Caption: MEK5/ERK5 Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
Caption: A logical troubleshooting workflow for unexpected results with this compound.
References
best practices for handling GW284543 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GW284543 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a selective inhibitor of MEK5 (Mitogen-Activated Protein Kinase Kinase 5).[1][2][3][4][5] By inhibiting MEK5, it prevents the phosphorylation and activation of its downstream target, ERK5 (Extracellular signal-Regulated Kinase 5). This leads to a reduction in phosphorylated ERK5 (pERK5) levels and can also decrease the expression of proteins like MYC.[2][4][5][6][7]
Q2: How should I store this compound powder and stock solutions?
A: Proper storage is crucial for maintaining the stability and activity of the compound. For long-term storage, the solid powder should be kept at -20°C for up to three years.[1][6] Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[6]
Q3: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3] It is important to use fresh, anhydrous DMSO as the compound is hygroscopic, and moisture can significantly impact its solubility.[2][6]
Q4: I'm observing precipitation in my stock solution. What should I do?
A: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in dissolution.[1][6] Ensure that the DMSO used is of high quality and has been stored properly to minimize water content.
Q5: Can I use this compound for in vivo studies?
A: Yes, this compound can be used for in vivo experiments. However, it is recommended to prepare the working solution fresh on the day of use.[6] Specific formulations for in vivo administration are available and typically involve a combination of solvents like DMSO, PEG300, Tween-80, and saline, or corn oil.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | Compound degradation: Improper storage of the powder or stock solution. | Ensure the compound and its solutions are stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions) and aliquoted to prevent freeze-thaw cycles.[6][8] |
| Incorrect concentration: Calculation error or inaccurate measurement. | Double-check all calculations for dilution and molarity. Use calibrated pipettes and balances for accurate measurements. | |
| Cell line insensitivity: The targeted MEK5-ERK5 pathway may not be critical for the observed phenotype in your specific cell line. | Confirm the expression and activity of MEK5 and ERK5 in your cell model. Consider using a positive control cell line known to be sensitive to MEK5 inhibition. | |
| Poor solubility in aqueous media | Low aqueous solubility: this compound has limited solubility in aqueous buffers. | For cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation. |
| Precipitation during dilution: The compound may precipitate when diluted from a high-concentration DMSO stock into an aqueous buffer. | Prepare intermediate dilutions in a co-solvent if necessary. Ensure thorough mixing immediately after dilution. | |
| High background signal in assays | Off-target effects: At high concentrations, the inhibitor may exhibit off-target activity. | Perform a dose-response experiment to determine the optimal concentration range that provides selective MEK5 inhibition with minimal off-target effects. |
| Solvent effects: DMSO can have independent biological effects at higher concentrations. | Include a vehicle control (DMSO-treated) in all experiments to account for any solvent-induced effects. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 408.87 g/mol | [1] |
| Formula | C₂₃H₂₁ClN₂O₃ | [1] |
| Solubility in DMSO | ≥ 4.09 mg/mL (10 mM) | [1] |
| 9 mg/mL (24.16 mM) | [2] | |
| 125 mg/mL (335.64 mM) | [6] | |
| Storage (Powder) | -20°C for 3 years | [1][6] |
| Storage (In Solvent) | -80°C for 2 years | [6] |
| -20°C for 1 year | [6] |
Experimental Protocols
Protocol: Western Blot Analysis of pERK5 Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on the phosphorylation of ERK5 in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., MIA PaCa-2 cells) at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM and 20 µM) for a specified duration (e.g., 6 hours).[5][6][7] Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and loading dye.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (pERK5) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK5 or a housekeeping protein (e.g., GAPDH, β-actin).
-
Quantify the band intensities to determine the relative reduction in pERK5 levels upon treatment with this compound.
-
Visualizations
Caption: MEK5-ERK5 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
References
- 1. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. admin.biosschina.com [admin.biosschina.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (UNC10225170 hydrochloride) | MEK5抑制剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating MEK5 Inhibition: A Comparative Guide to GW284543 Hydrochloride and Alternatives
For researchers in cellular signaling and drug discovery, precise validation of kinase inhibitor efficacy is paramount. This guide provides a comparative analysis of GW284543 hydrochloride and other commercially available MEK5 inhibitors, offering supporting experimental data and detailed protocols to aid in the validation of MEK5 inhibition.
The MEK5/ERK5 Signaling Pathway: A Critical Axis in Cellular Regulation
The MEK5/ERK5 signaling cascade is a key pathway involved in various cellular processes, including proliferation, differentiation, and survival. Activation of this pathway is initiated by upstream mitogen-activated protein kinase kinase kinases (MAP3Ks) such as MEKK2 and MEKK3, which phosphorylate and activate MEK5. Activated MEK5, a dual-specificity kinase, then phosphorylates ERK5 (also known as BMK1) on threonine and tyrosine residues. This phosphorylation event leads to the activation of ERK5, which can then translocate to the nucleus to phosphorylate and activate various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, ultimately modulating gene expression.
Caption: A simplified diagram of the MEK5/ERK5 signaling cascade.
Comparative Analysis of MEK5 Inhibitors
Several small molecule inhibitors targeting MEK5 are available to researchers. This guide focuses on this compound and provides a comparison with two other notable inhibitors: BIX 02188 and BIX 02189.
| Inhibitor | Target | IC50 (nM) | Off-Target IC50 (nM) | Reference |
| This compound | MEK5 | Not Publicly Available | Selective for MEK5 | [1][2] |
| BIX 02188 | MEK5 | 4.3 | ERK5 (810), TGFβR1 (1800), p38α (3900) | [3] |
| BIX 02189 | MEK5 | 1.5 | ERK5 (59), CSF1R (FMS) (46) | [3] |
Note: While a specific IC50 value for this compound against MEK5 is not readily found in public literature, it is consistently reported as a selective inhibitor. Its efficacy is typically demonstrated by observing a dose-dependent reduction in the phosphorylation of ERK5 (pERK5) in cellular assays.[2]
Experimental Protocols for Validating MEK5 Inhibition
To rigorously validate the inhibitory effect of compounds like this compound on MEK5, a combination of in vitro and cell-based assays is recommended.
In Vitro MEK5 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of MEK5.
Workflow:
Caption: A general workflow for an in vitro MEK5 kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Dilute recombinant active MEK5 and inactive ERK5 substrate to desired concentrations in the reaction buffer.
-
Prepare a serial dilution of this compound or other inhibitors.
-
Prepare ATP solution at a concentration close to its Km for MEK5.
-
-
Kinase Reaction:
-
In a 96-well plate, add the MEK5 enzyme, the inhibitor at various concentrations, and the ERK5 substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) or detect phosphorylated ERK5 using a technology like Homogeneous Time-Resolved Fluorescence (HTRF).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot for Phosphorylated ERK5 (pERK5)
This cell-based assay provides evidence of MEK5 inhibition within a biological context by measuring the phosphorylation status of its direct downstream target, ERK5.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a known MEK5 activator (e.g., sorbitol, EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (pERK5) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK5 signal to a loading control (e.g., β-actin or total ERK5).
-
MEF2C Luciferase Reporter Assay
This assay measures the transcriptional activity of MEF2C, a downstream effector of the MEK5/ERK5 pathway, providing a functional readout of pathway inhibition.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a MEF2C-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Stimulation:
-
After 24 hours, treat the cells with different concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the MEK5/ERK5 pathway.
-
-
Cell Lysis and Luciferase Assay:
-
After 6-24 hours of stimulation, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
-
Conclusion
References
A Comparative Guide to MEK5 Inhibitors: GW284543 hydrochloride vs. BIX02189 and BIX02188
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selective MEK5 inhibitor GW284543 hydrochloride against the well-characterized inhibitors BIX02189 and its analog, BIX02188. This document outlines their performance based on available experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.
Introduction to MEK5 Inhibition
The MEK5/ERK5 signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, playing a pivotal role in cell survival, proliferation, and differentiation. Dysregulation of this pathway has been implicated in various diseases, including cancer, making MEK5 a compelling target for therapeutic intervention. This guide focuses on a comparative analysis of three key small molecule inhibitors of MEK5.
Performance Comparison of MEK5 Inhibitors
While direct comparative studies under identical experimental conditions are limited, this section aggregates available data to offer a quantitative and qualitative assessment of this compound, BIX02189, and BIX02188.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for each compound against MEK5 and its downstream target, ERK5. It is important to note the absence of a publicly available IC50 value for this compound.
| Compound | Target | IC50 (in vitro) | Cell-based Assay IC50 | Known Off-Targets (at higher concentrations) |
| This compound | MEK5 | Not Available | Reduces pERK5 at 10-20 µM[1][2] | Not specified |
| BIX02189 | MEK5 | 1.5 nM[3] | 0.26 µM (HEK293), 0.53 µM (HeLa) for MEF2C-driven luciferase expression | ERK5 (59 nM), CSF1R (FMS) (46 nM), LCK (250 nM), JAK3 (440 nM), TGFβR1 (580 nM) |
| BIX02188 | MEK5 | 4.3 nM[3][4] | 0.82 µM (HEK293), 1.15 µM (HeLa) for MEF2C-driven luciferase expression | ERK5 (810 nM), TGFβR1 (1.8 µM), p38α (3.9 µM)[4] |
Key Observations:
-
Potency: BIX02189 exhibits the highest potency against MEK5 in in-vitro assays with an IC50 of 1.5 nM.[3] BIX02188 is also highly potent at 4.3 nM.[3][4] While a specific IC50 for this compound is not available, it has been shown to reduce the phosphorylation of ERK5 in a dose-dependent manner.[1][2]
-
Selectivity: BIX02189 and BIX02188 are highly selective for MEK5, with significantly less activity against other kinases like MEK1/2, ERK2, and JNK2.[3] However, at higher concentrations, they can inhibit other kinases as noted in the table. Information on the broader selectivity profile of this compound is not as detailed.
-
Dual Inhibition: Both BIX02189 and BIX02188 also inhibit the catalytic activity of ERK5, the direct downstream target of MEK5, though with lower potency compared to their inhibition of MEK5 itself.[3][4]
Signaling Pathway and Experimental Workflow
To understand the context of MEK5 inhibition, the following diagrams illustrate the signaling cascade and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The MEK5/ERK5 signaling cascade and point of inhibition.
Caption: A generalized workflow for assessing MEK5 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of MEK5 inhibitors.
In Vitro Kinase Assay (for BIX02188/BIX02189)
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of MEK5.
-
Enzyme: Recombinant MEK5 protein, often expressed in a baculovirus system.
-
Substrate: A suitable substrate for MEK5, such as a kinase-dead ERK5 mutant.
-
Reaction Buffer: Typically contains HEPES buffer (pH 7.5), MgCl2, KCl, BSA, CHAPS, Na3VO4, and DTT.
-
ATP: Used at a concentration near its Km for MEK5 (e.g., 0.75 µM).
-
Procedure:
-
Varying concentrations of the inhibitor (e.g., BIX02188) are incubated with the MEK5 enzyme in the reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a defined period (e.g., 90 minutes).
-
The reaction is stopped, and the amount of ATP remaining or the amount of phosphorylated substrate is quantified using a detection reagent (e.g., PKLight ATP Detection Reagent).
-
IC50 values are calculated from the dose-response curves.[4]
-
Western Blotting for Phospho-ERK5
This cellular assay assesses the ability of an inhibitor to block the MEK5-mediated phosphorylation of ERK5 within a cellular context.
-
Cell Lines: Commonly used cell lines include HeLa or HEK293.
-
Procedure:
-
Cells are cultured to a suitable confluency.
-
Cells are pre-treated with various concentrations of the MEK5 inhibitor for a specified time.
-
The MEK5/ERK5 pathway is stimulated using an appropriate agonist (e.g., sorbitol for stress-induced activation).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for phosphorylated ERK5 (pERK5) and total ERK5 (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified.[1][2]
-
MEF2C-Driven Luciferase Reporter Assay
This assay measures the functional downstream consequence of MEK5/ERK5 inhibition by quantifying the transcriptional activity of MEF2C, a known substrate of ERK5.
-
Plasmids: Co-transfection of plasmids encoding a constitutively active MEK5, a GAL4-MEF2C fusion protein, and a GAL4-luciferase reporter. A Renilla luciferase plasmid is often included for normalization.
-
Procedure:
-
Cells (e.g., HeLa, HEK293) are transfected with the reporter plasmids.
-
After a recovery period, cells are treated with varying concentrations of the inhibitor.
-
Following incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
IC50 values for the inhibition of MEF2C transcriptional activity are then calculated.
-
Conclusion
BIX02189 and BIX02188 are potent and well-characterized MEK5 inhibitors with extensive publicly available data on their in-vitro and cell-based activities. This compound is also described as a selective MEK5 inhibitor, though quantitative potency data is less accessible. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, the importance of a detailed selectivity profile, and the context of the research (e.g., in-vitro kinase assays versus cell-based signaling studies). The protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting experiments aimed at investigating the MEK5/ERK5 signaling axis.
References
A Comparative Guide to the Selectivity of GW284543 Hydrochloride and Other MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity of GW284543 hydrochloride, a selective inhibitor of MEK5, with other inhibitors targeting the mitogen-activated protein kinase kinase (MEK) family. The comparison includes another MEK5 inhibitor, BIX 02189, and three prominent MEK1/2 inhibitors: Trametinib, Selumetinib, and Cobimetinib. Understanding the selectivity profile of these inhibitors is crucial for interpreting experimental results and for the development of targeted cancer therapies.
Introduction to MEK Inhibition
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers, making its components, particularly MEK kinases, attractive targets for therapeutic intervention. The MEK family includes several isoforms, with MEK1 and MEK2 being the most studied. MEK5, which activates ERK5, represents a distinct and less explored branch of this pathway. Selective inhibition of different MEK isoforms is a key strategy in precision oncology.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor refers to its ability to inhibit the intended target kinase with high potency while having minimal effect on other kinases in the kinome. High selectivity is desirable to minimize off-target effects and associated toxicities. The following tables summarize the available quantitative data on the selectivity of this compound and its comparators.
Data Presentation:
Due to the limited availability of comprehensive, head-to-head kinome scan data for all compounds under identical conditions, the following tables are compiled from various sources. It is important to consider that assay conditions can influence the results.
Table 1: Potency of MEK Inhibitors Against Their Primary Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference |
| This compound | MEK5 | Data not publicly available | [1] |
| BIX 02189 | MEK5 | 1.5 | [2][3] |
| ERK5 | 59 | [2][3] | |
| Trametinib | MEK1 | 0.92 | [4] |
| MEK2 | 1.8 | [4] | |
| Selumetinib | MEK1 | 14 | [4] |
| Cobimetinib | MEK1 | 4.2 | N/A |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates higher potency.
Table 2: Off-Target Kinase Inhibition Profile of BIX 02189
| Off-Target Kinase | IC50 (nM) | Reference |
| CSF1R (FMS) | 46 | [2] |
| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3700 | [2] |
Table 3: Selectivity of MEK1/2 Inhibitors
Trametinib, Selumetinib, and Cobimetinib are known for their high selectivity for MEK1 and MEK2.
| Inhibitor | Selectivity Notes | Reference |
| Trametinib | Confirmed against a panel of over 180 kinases, with high specificity for MEK1/2 over other kinases including the closest homolog, MEK5. | [5] |
| Selumetinib | Highly selective for MEK1/2, with no significant inhibition of other kinases such as p38α, MKK6, EGFR, ErbB2, ERK2, and B-Raf. | [4] |
| Cobimetinib | A potent and highly selective inhibitor of MEK1/2. | [6] |
Signaling Pathways and Experimental Workflows
MEK5-ERK5 Signaling Pathway
The MEK5-ERK5 signaling cascade is a parallel pathway to the more extensively studied MEK1/2-ERK1/2 pathway. It is activated by various upstream stimuli and plays a role in cell proliferation, survival, and differentiation. GW284543 and BIX 02189 are tools to specifically probe this pathway.
The MEK5-ERK5 signaling pathway and points of inhibition.
Experimental Workflow for Kinase Profiling
Kinase inhibitor selectivity is typically assessed using in vitro kinase assays against a large panel of kinases. The following diagram illustrates a general workflow for such an experiment using a luminescent-based assay.
A generalized workflow for in vitro kinase profiling.
Experimental Protocols
Representative Protocol for In Vitro Kinase Profiling (Luminescent Assay)
This protocol describes a common method for determining the selectivity of a kinase inhibitor using a luminescent-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinases (a broad panel)
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
In the wells of a 384-well plate, add the kinase reaction buffer.
-
Add the serially diluted test inhibitor or DMSO (as a vehicle control) to the appropriate wells.
-
Add the specific kinase to each well.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration is typically at or near the Km for each kinase to allow for accurate IC50 determination.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of kinase activity inhibition for each concentration of the test inhibitor compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Conclusion
This guide provides a comparative overview of the selectivity of this compound and other MEK inhibitors. While GW284543 and BIX 02189 offer tools for specifically investigating the MEK5-ERK5 pathway, the MEK1/2 inhibitors Trametinib, Selumetinib, and Cobimetinib are characterized by their high potency and selectivity for their intended targets. The choice of inhibitor should be guided by the specific research question and the desired pathway to be targeted. The provided experimental protocol offers a general framework for assessing kinase inhibitor selectivity, which is a critical step in the characterization of any new kinase-targeted therapeutic. Further comprehensive head-to-head kinome profiling studies would be beneficial for a more direct comparison of the selectivity of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Targeting the MEK1/2 vs. MEK5 Signaling Pathways in Research
An Important Distinction for Targeted Research: While often discussed in the broader context of MAPK signaling, it is crucial for researchers to distinguish between inhibitors of ME.K1/2 and those targeting MEK5. GW284543 hydrochloride is a selective inhibitor of MEK5, which activates the downstream kinase ERK5.[1][2][3][4] This pathway is distinct from the more commonly targeted MEK1/2-ERK1/2 cascade. This guide provides a comparative analysis of these two pathways and their respective inhibitors, offering a framework for selecting the appropriate tool for targeted therapeutic research.
Section 1: The Canonical MEK1/2-ERK1/2 Pathway and Its Inhibition
The Raf/MEK/ERK signaling pathway is a central regulator of diverse cellular processes, including proliferation, differentiation, and survival.[5][6][7] Aberrant activation of this cascade, often due to mutations in RAS or BRAF genes, is a major driver in many human cancers.[5][8][9][10][11]
Mechanism of Action: MEK1 and MEK2 are dual-specificity kinases that, upon activation by Raf, phosphorylate and activate the downstream effector kinases ERK1 and ERK2.[12] Approved inhibitors like Trametinib and Selumetinib are highly selective, allosteric inhibitors that bind to a unique pocket adjacent to the ATP-binding site of MEK1/2.[5][13][14] This binding locks the kinase in a catalytically inactive state, preventing the phosphorylation of ERK1/2 and thereby blocking downstream signaling.[5][13]
Section 2: The MEK5-ERK5 Pathway and this compound
The MEK5-ERK5 pathway is a distinct and parallel MAPK cascade. While less studied than the MEK1/2 pathway, it has been implicated in regulating cellular responses to stress, promoting cell survival, and contributing to compensatory mechanisms when the canonical pathway is inhibited.[1]
Mechanism of Action: MEK5 is activated by upstream kinases (e.g., MEKK2/3) and proceeds to phosphorylate and activate ERK5. Activated ERK5 then translocates to the nucleus to regulate gene expression, impacting cell survival and antagonizing MYC degradation.[1][3] this compound is a selective inhibitor of MEK5.[1][2][3][4] By inhibiting MEK5, GW284543 prevents the phosphorylation of ERK5 (pERK5), thereby blocking its downstream effects.[1][3][15][16][17]
Data Presentation: Comparative Overview
The selection of an inhibitor requires a clear understanding of its target and downstream effects. The following table summarizes the key differences between MEK1/2 and MEK5 inhibition strategies.
| Feature | MEK1/2 Inhibition | MEK5 Inhibition |
| Primary Target | Mitogen-activated protein kinase kinase 1 & 2 (MEK1/2)[13][14] | Mitogen-activated protein kinase kinase 5 (MEK5)[1][2][4] |
| Downstream Effector | ERK1/2[5][12] | ERK5[1][3] |
| Key Biological Roles | Cell proliferation, division, differentiation, tumorigenesis[6][7][8] | Cell survival, stress response, angiogenesis, potential resistance mechanism[1] |
| Example Inhibitors | Trametinib, Selumetinib, PD0325901[5][18] | This compound [1][2][4] |
| Therapeutic Rationale | Cancers with activating mutations in BRAF or RAS[5][12] | Potential for overcoming resistance to other kinase inhibitors; targeting stress survival pathways[1] |
Experimental Protocols
Objective: To determine the specific inhibitory activity of a compound on the MEK1/2-ERK1/2 and MEK5-ERK5 pathways in a relevant cell line.
Key Method: Western Blot for Phosphorylated Kinases
This protocol allows for the direct measurement of the phosphorylation status of ERK1/2 and ERK5, which are the immediate downstream targets of MEK1/2 and MEK5, respectively. A reduction in the phosphorylated form of the kinase indicates successful inhibition of the upstream MEK.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MIA PaCa-2 for MEK5 studies) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours to reduce basal kinase activity.
-
Treat cells with the appropriate stimulant (e.g., EGF for MEK1/2, a stress agent for MEK5) in the presence of either a MEK1/2 inhibitor (e.g., 100 nM Trametinib), a MEK5 inhibitor (e.g., 10-20 µM GW284543), or a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).[1][3][17]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for each target:
-
Anti-phospho-ERK1/2 (p-ERK1/2)
-
Anti-total-ERK1/2
-
Anti-phospho-ERK5 (p-ERK5)
-
Anti-total-ERK5
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
-
Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the intensity of phospho-kinase bands to their respective total kinase bands. Further normalize these values to the loading control.
-
Compare the normalized phospho-kinase levels between treated and control samples to determine the extent of inhibition.
-
Conclusion
This compound is not an alternative to MEK1/2 inhibitors but rather a tool to investigate a separate, parallel MAPK pathway. While MEK1/2 inhibitors like Trametinib are established therapeutics for cancers driven by the canonical pathway, the MEK5 inhibitor GW284543 provides researchers with a means to explore the distinct roles of the MEK5-ERK5 cascade. Understanding the specific pathway dysregulation in a given disease model is paramount for selecting the correct inhibitor and advancing targeted therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 284543 hydrochloride | MEK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK3/ERK1 - A signal transduction pathway with roles in development and disease: Novus Biologicals [novusbio.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. news-medical.net [news-medical.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. A kinase inhibitor screen reveals MEK1/2 as a novel therapeutic target to antagonize IGF1R-mediated antiestrogen resistance in ERα-positive luminal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MEK5 Inhibitors: GW284543 Hydrochloride vs. BIX02188
For researchers in oncology, immunology, and cell biology, the MEK5/ERK5 signaling pathway represents a critical axis in cellular proliferation, differentiation, and survival. Specific and potent inhibition of this pathway is paramount for both basic research and therapeutic development. This guide provides a detailed comparative analysis of two widely used MEK5 inhibitors, GW284543 hydrochloride and BIX02188, to aid researchers in selecting the appropriate tool for their experimental needs.
At a Glance: Key Performance Indicators
The following table summarizes the key quantitative data for this compound and BIX02188, offering a direct comparison of their biochemical and cellular activities.
| Parameter | This compound | BIX02188 |
| Target | MEK5 | MEK5 |
| Biochemical Potency (IC50) | Not explicitly reported in publicly available literature. Effective in reducing pERK5 at 10-20 μM in cellular assays.[1][2][3] | 4.3 nM[4] |
| Cellular Potency | Dose-dependent reduction of pERK5 at 10 and 20 μM in MIA PaCa-2 cells.[3] | Inhibition of MEF2C transcriptional activation with an IC50 of 1.15 μM (HeLa) and 0.82 μM (HEK293).[4] |
| Selectivity | Selective for MEK5.[1][2] | Highly selective for MEK5 over MEK1, MEK2, ERK2, and JNK2. Also inhibits ERK5 (IC50 = 810 nM) and TGFβR1 (IC50 = 1.8 μM).[4] |
| Downstream Effects | Reduces phosphorylation of ERK5 (pERK5) and decreases endogenous MYC protein levels.[1][2][3] | Blocks phosphorylation of ERK5 and inhibits transcriptional activation of MEF2C.[4][5] |
Mechanism of Action: Targeting the MEK5/ERK5 Signaling Cascade
Both this compound and BIX02188 are selective inhibitors of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), the direct upstream activator of Extracellular Signal-Regulated Kinase 5 (ERK5). By inhibiting MEK5, these compounds prevent the phosphorylation and subsequent activation of ERK5, thereby blocking downstream signaling events that regulate gene expression and cellular processes.
A key downstream target of the MEK5/ERK5 pathway is the transcription factor MYC, a critical regulator of cell growth and proliferation. GW284543 has been shown to decrease endogenous MYC protein levels, suggesting a mechanism for its anti-proliferative effects.[1][2][3] BIX02188 has been demonstrated to inhibit the transcriptional activation of Myocyte Enhancer Factor 2C (MEF2C), another important downstream substrate of ERK5.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for assessing the activity of this compound and BIX02188.
Biochemical MEK5 Kinase Assay (BIX02188)
This protocol is adapted from methodologies used to determine the biochemical potency of BIX02188.[4]
-
Reaction Setup: Prepare a reaction mixture containing 15 nM GST-MEK5 and 0.75 μM ATP in an assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 μM Na₃VO₄, 0.5 mM DTT, and 1% DMSO).
-
Inhibitor Addition: Add varying concentrations of BIX02188 to the reaction mixture.
-
Incubation: Incubate the mixture for 90 minutes at room temperature.
-
ATP Detection: Add an ATP detection reagent (e.g., PKLight) and incubate for an additional 15 minutes.
-
Data Acquisition: Measure the luminescence signal. Convert the relative light unit (RLU) signals to percent of control to determine the IC50 value.
Cellular Western Blot Analysis for pERK5 and MYC (this compound)
This protocol is based on studies investigating the cellular effects of GW284543.[3]
-
Cell Culture and Treatment: Culture MIA PaCa-2 cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 μM) for 6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK5 (Thr218/Tyr220), total ERK5, MYC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the reduction in pERK5 and MYC levels.
Concluding Remarks
Both this compound and BIX02188 serve as valuable tools for investigating the MEK5/ERK5 signaling pathway.
BIX02188 stands out for its well-characterized and potent biochemical activity, with a reported IC50 in the low nanomolar range.[4] This makes it an excellent choice for in vitro kinase assays and studies requiring a high degree of target engagement at low concentrations.
This compound , while lacking a publicly available biochemical IC50 value, has been demonstrated to effectively inhibit MEK5 in cellular contexts, leading to the downregulation of key downstream targets like pERK5 and MYC.[1][2][3] Its utility in cellular and in vivo models has been established, particularly in the context of cancer research.
The choice between these two inhibitors will ultimately depend on the specific experimental design and research question. For studies demanding precise knowledge of biochemical potency, BIX02188 is the more characterized option. For cellular and in vivo studies focusing on the downstream consequences of MEK5 inhibition, particularly on MYC regulation, GW284543 is a proven and effective compound. Researchers are encouraged to consider the data presented in this guide to make an informed decision that best suits their research objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS Suppression-Induced Degradation of MYC is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of GW284543 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GW284543 hydrochloride and its alternatives, focusing on the independent validation of its mechanism of action as a selective MEK5 inhibitor. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Mechanism of Action: Targeting the MEK5/ERK5/MYC Pathway
This compound is a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5).[1][2][3][4] MEK5 is a dual-specificity protein kinase that, upon activation, phosphorylates and activates Extracellular signal-regulated kinase 5 (ERK5). Activated ERK5 (pERK5) then translocates to the nucleus and regulates the activity of several transcription factors, including c-Myc (MYC), which plays a crucial role in cell proliferation and survival. By selectively inhibiting MEK5, GW284543 leads to a dose-dependent reduction in the phosphorylation of ERK5 and a subsequent decrease in the levels of endogenous MYC protein.[1][2][3][5][6] This mechanism of action has positioned GW284543 as a valuable tool for studying the MEK5-ERK5 signaling pathway and as a potential therapeutic agent in diseases characterized by aberrant activation of this pathway.
Comparative Analysis of MEK5 and ERK5 Inhibitors
Several other small molecule inhibitors have been developed to target the MEK5/ERK5 signaling pathway, providing alternatives to GW284543 for research and therapeutic development. This section compares GW284543 with other known MEK5 and ERK5 inhibitors based on their reported inhibitory concentrations (IC50) and cellular effects.
Data Presentation: Inhibitor Comparison
| Compound | Primary Target(s) | IC50 (in vitro) | Cellular Effects | Key References |
| GW284543 (UNC10225170) | MEK5 | Not explicitly quantified in search results, effective at 10-20 µM in cells. | Reduces pERK5 and endogenous MYC protein levels.[1][2][3][5][6] | Vaseva AV, et al. (2018)[2][5][7] |
| BIX02188 | MEK5 | 4.3 nM | Inhibits ERK5 phosphorylation; induces apoptosis in certain cancer cells.[8][9] | Tatake RJ, et al. (2008) |
| BIX02189 | MEK5, ERK5 | MEK5: 1.5 nM, ERK5: 59 nM | Potent inhibitor of MEK5 and ERK5; blocks ERK5 phosphorylation.[10][11][12] | Tatake RJ, et al. (2008)[13] |
| XMD8-92 | ERK5, BRD4 | ERK5: Kd = 80 nM, BRD4: Kd = 190 nM | Inhibits ERK5 autophosphorylation and downstream signaling.[14][15][16] | Yang Q, et al. (2010)[16] |
Note: IC50 and Kd values are sourced from various publications and may have been determined under different experimental conditions. Direct comparison should be made with caution. A notable phenomenon of "paradoxical activation" of ERK5's transcriptional activity has been reported for some ERK5 kinase inhibitors, which should be a consideration in experimental design and data interpretation.
Experimental Protocols for Independent Validation
To independently validate the mechanism of action of GW284543 or its alternatives, the following experimental protocols can be employed.
Western Blotting for pERK5 and MYC
This protocol is designed to qualitatively and semi-quantitatively measure the levels of phosphorylated ERK5 and total MYC protein in cells treated with a MEK5 inhibitor.
Materials:
-
Cell line of interest (e.g., MIA PaCa-2, HeLa)
-
This compound or alternative inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pERK5 (Thr218/Tyr220), anti-total ERK5, anti-MYC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the inhibitor (e.g., 0, 1, 5, 10, 20 µM of GW284543) for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the levels of pERK5 and MYC to the loading control.
-
In Vitro Kinase Assay for MEK5 Activity
This assay directly measures the ability of an inhibitor to block the enzymatic activity of MEK5.
Materials:
-
Recombinant active MEK5 enzyme
-
Recombinant inactive ERK5 (substrate)
-
This compound or alternative inhibitor
-
Kinase assay buffer
-
ATP
-
Assay plates (e.g., 96-well plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase assay buffer, the inhibitor at various concentrations, and the MEK5 enzyme.
-
Substrate Addition: Add the inactive ERK5 substrate to each well.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Data Analysis: Calculate the percentage of MEK5 inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cell line of interest
-
This compound or alternative inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Validated signaling pathway of this compound.
Caption: Experimental workflow for validating MEK5 inhibitor action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. KRAS Suppression-Induced Degradation of MYC is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS Suppression-Induced Degradation of MYC Is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of MEK5 by BIX02188 induces apoptosis in cells expressing the oncogenic mutant FLT3-ITD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
Comparative Efficacy of GW284543 Hydrochloride and Alternative MEK5 Inhibitors: A Literature Review
For researchers and professionals in drug development, understanding the efficacy of targeted inhibitors is paramount. This guide provides a comparative analysis of GW284543 hydrochloride, a selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), with other notable alternatives. The focus is on presenting objective experimental data to aid in the evaluation of these compounds for therapeutic development.
The MEK5-ERK5-MYC Signaling Pathway: A Key Regulator in Cell Proliferation
The MEK5/ERK5 signaling cascade is a critical pathway involved in cellular proliferation, survival, and differentiation. Activation of this pathway, often initiated by growth factors or stress signals, leads to the phosphorylation of Extracellular signal-regulated kinase 5 (ERK5) by MEK5. Activated ERK5 then translocates to the nucleus, where it phosphorylates and activates transcription factors such as MYC, a key regulator of cell cycle progression and proliferation.[1] Dysregulation of this pathway has been implicated in various cancers, making MEK5 an attractive target for therapeutic intervention.
In Vitro Efficacy Comparison of MEK5 Inhibitors
The efficacy of this compound and its alternatives has been evaluated in various in vitro assays. A key metric for comparing the potency of these inhibitors is the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based assays.
| Compound | Target | IC50 (nM) | Cell Line | Endpoint | Observations |
| This compound | MEK5 | Not Reported | MIA PaCa-2 | pERK5, MYC protein levels | Dose-dependent reduction of pERK5 and MYC at 10 and 20 µM.[1][2] |
| BIX02189 | MEK5 | 1.5 | HeLa | pERK5 | Dose-dependent inhibition of sorbitol-induced ERK5 phosphorylation.[3] |
| ERK5 | 59 | ||||
| BIX02188 | MEK5 | 4.3 | Not Reported | Not Reported | Potent MEK5-selective inhibitor.[4] |
| ERK5 | 810 |
Table 1: In Vitro Efficacy of MEK5 Inhibitors
In Vivo Efficacy
Translating in vitro potency to in vivo efficacy is a critical step in drug development. While comprehensive in vivo data for this compound is limited in the public domain, some studies have explored the in vivo effects of alternative MEK5 inhibitors.
| Compound | Animal Model | Cancer Type | Dose & Route | Key Findings |
| This compound | Not Reported | Not Reported | Not Reported | No in vivo efficacy data was found in the reviewed literature. |
| BIX02189 | Mouse | Not Reported | 10 mg/kg (i.p.) | The nuclear localization of Nrf2 is inhibited in aortic endothelial cells.[5] |
| Mouse Xenograft | Lung Cancer | Not Reported | In vivo analyses of the effect of BIX02189 alone or in combination with standard of care drugs on the growth of H460 cells subcutaneously implanted in mice.[6] |
Table 2: In Vivo Efficacy of MEK5 Inhibitors
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of drug efficacy. Below are standardized protocols for key assays used to evaluate MEK5 inhibitors.
Western Blot Analysis for pERK5 and MYC Protein Levels
This protocol is used to quantitatively assess the inhibition of the MEK5-ERK5-MYC signaling pathway.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells, such as the pancreatic cancer cell line MIA PaCa-2, and allow them to adhere. Treat the cells with varying concentrations of this compound or alternative MEK5 inhibitors for a specified duration (e.g., 6 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading for electrophoresis.
-
SDS-PAGE: Denature the protein lysates by heating with Laemmli buffer. Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated ERK5 (pERK5), total ERK5, MYC, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of pERK5 and MYC to the total ERK5 and the loading control, respectively, to determine the dose-dependent inhibitory effect of the compounds.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the impact of MEK5 inhibitors on cell proliferation and viability.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or alternative inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
Conclusion
The available in vivo data for MEK5 inhibitors is still emerging. Studies with BIX02189 suggest its potential for in vivo activity, though more comprehensive efficacy studies in relevant disease models are needed to fully assess its therapeutic potential.[5][6] Further in vivo evaluation of this compound is warranted to determine its efficacy in preclinical models.
For researchers in the field, the choice of a MEK5 inhibitor will depend on the specific experimental context. While BIX02189 and BIX02188 offer well-characterized high potency in biochemical assays, GW284543 provides a valuable tool for studying the downstream cellular consequences of MEK5 inhibition. Future studies directly comparing these inhibitors in both in vitro and in vivo models will be crucial for elucidating their relative therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of GW284543 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of GW284543 hydrochloride, a selective MEK5 inhibitor. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
Key Safety and Handling Information
Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) to be used.
| Parameter | Recommendation | Source |
| Hazard Class | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[1] | [1] |
| Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1] | [1] |
| First Aid - Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | [1] |
| First Aid - Skin | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1] | [1] |
| First Aid - Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | [1] |
| First Aid - Ingestion | Rinse mouth.[1] Consult a doctor if feeling unwell.[2] | [1][2] |
| Spill Response | Use full personal protective equipment.[1] Absorb solutions with finely-powdered liquid-binding material. Decontaminate surfaces and equipment by scrubbing with alcohol.[1] | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all applicable federal, state, and local regulations. The following is a general procedural guide for laboratory personnel.
1. Waste Identification and Segregation:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. This includes any contaminated lab supplies such as weighing paper or pipette tips.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and empty containers, should be considered contaminated and disposed of accordingly.
2. Packaging and Labeling:
-
Use chemically resistant containers for all waste streams.
-
Label each waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
4. Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste contents.
5. Documentation:
-
Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of chemical waste like this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures. The chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated.[2]
References
Personal protective equipment for handling GW284543 hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling GW284543 hydrochloride, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side shields or face shield | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Impervious gloves are required to prevent skin contact.[1] Check for any signs of degradation before use. |
| Body Protection | Laboratory coat, long-sleeved clothing | A lab coat or other protective clothing should be worn to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Use a suitable respirator when there is a risk of generating dust or aerosols, or if ventilation is inadequate. For firefighting, a self-contained breathing apparatus is necessary.[1] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks.
1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Whenever possible, use a chemical fume hood to minimize inhalation exposure.
2. Personal Preparation:
-
Before handling, ensure all required PPE is available and in good condition.
-
Wash hands thoroughly before and after handling the compound.[1]
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly sealed when not in use.
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Compound: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[1][2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Do not reuse empty containers. Dispose of them as hazardous waste in accordance with regulations.[1]
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
